molecular formula C6H12ClN3O2 B1373410 4-(2-Aminoacetyl)-2-piperazinone hydrochloride CAS No. 1220017-06-0

4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Cat. No.: B1373410
CAS No.: 1220017-06-0
M. Wt: 193.63 g/mol
InChI Key: GLZKOYZWNQWMSL-UHFFFAOYSA-N
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Description

4-(2-Aminoacetyl)-2-piperazinone hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O2 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-aminoacetyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c7-3-6(11)9-2-1-8-5(10)4-9;/h1-4,7H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZKOYZWNQWMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696408
Record name 4-Glycylpiperazin-2-one--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60696408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-06-0
Record name 2-Piperazinone, 4-(2-aminoacetyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Glycylpiperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Roadmap for Elucidating the Mechanism of Action of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Aminoacetyl)-2-piperazinone hydrochloride (referred to herein as APPH, CAS 1220017-06-0) is a novel small molecule with an uncharacterized biological profile.[1] This technical guide presents a comprehensive, multi-tiered strategic framework for the systematic elucidation of its mechanism of action (MoA). The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, found in a wide array of therapeutics with activities ranging from anticancer to antipsychotic agents.[2][3][4] Given the structural components of APPH, a logical and unbiased investigative approach is required to identify its molecular target and downstream pharmacological effects. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to move from an unknown compound to a well-defined MoA.

Introduction and Structural Hypothesis Generation

The first critical step in any MoA study is a thorough analysis of the compound's structure to generate plausible, testable hypotheses.[5] APPH consists of a 2-piperazinone core functionalized with an N-linked aminoacetyl group.

  • The 2-Piperazinone Core: This heterocyclic scaffold is a key component in numerous biologically active compounds. Derivatives have been reported to possess cytotoxic activity against cancer cell lines, sometimes acting through modulation of critical signaling pathways like PI3K/Akt/mTOR.[4][6]

  • The Piperazine Moiety: The broader piperazine class is renowned for its diverse pharmacology. Arylpiperazines frequently target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to their use in antipsychotic medications.[4][7] The parent compound, piperazine, exerts its anthelmintic effect by acting as a GABA receptor agonist in parasites.[8][9]

  • The Aminoacetyl Side Chain: This functional group introduces a primary amine and a carbonyl group, providing potential hydrogen bonding and electrostatic interaction points that could mediate binding to enzyme active sites or receptor pockets.

Based on this analysis, APPH could plausibly target:

  • Protein Kinases: Many kinase inhibitors feature heterocyclic cores.

  • GPCRs: A common target for piperazine-containing compounds.

  • Enzymes or other Cellular Proteins: The compound's functionality does not preclude binding to a novel target class.

Given these diverse possibilities, an unbiased, phenotype-first approach is the most scientifically rigorous path forward.

A Multi-Tiered Experimental Workflow for MoA Elucidation

We propose a three-tiered approach that begins with broad, unbiased screening to identify a biological effect, followed by specific target identification and validation, and culminating in the detailed characterization of the downstream signaling pathway.

G cluster_0 Tier 1: Phenotypic Screening & Target Class Identification cluster_1 Tier 2: Specific Target Identification & Validation cluster_2 Tier 3: Pathway Elucidation & Functional Confirmation pheno_screen Phenotypic Screening (e.g., Cell Viability Assays) broad_profile Broad Target Profiling (e.g., Kinase/GPCR Panels) pheno_screen->broad_profile Identifies Biological Activity chem_proteomics Chemical Proteomics (Affinity Purification-MS) broad_profile->chem_proteomics Provides Putative Targets biophysical Biophysical Validation (SPR, CETSA) chem_proteomics->biophysical Validates Direct Binding pathway_analysis Signaling Pathway Analysis (Western Blot, Phosphoproteomics) biophysical->pathway_analysis Confirmed Target cell_assays Cell-Based Functional Assays (e.g., Apoptosis, Migration) pathway_analysis->cell_assays Confirms Functional Consequences end Defined MoA cell_assays->end start APPH (Unknown MoA) start->pheno_screen

Caption: A three-tiered workflow for elucidating the MoA of APPH.

Tier 1: Phenotypic Screening to Uncover Biological Activity

Phenotypic screening is a powerful, unbiased strategy to identify a compound's effect in a relevant biological system without a priori knowledge of the molecular target.[10][11] This approach allows the discovery of compounds with novel mechanisms of action.[12][13]

Key Experiment: Cell Viability Screening

A foundational screen involves assessing the cytotoxic or anti-proliferative effects of APPH across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel).

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate cells from various cancer types (e.g., lung, colon, breast) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of APPH (e.g., from 100 µM to 1 nM) in culture medium. Replace the medium in the cell plates with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each cell line.

Data Presentation:

Cell LineTissue of OriginAPPH GI₅₀ (µM)Doxorubicin GI₅₀ (µM)
A549LungHypothetical ValueHypothetical Value
HT-29ColonHypothetical ValueHypothetical Value
MCF-7BreastHypothetical ValueHypothetical Value
DU-145ProstateHypothetical ValueHypothetical Value
Caption: Mock data table summarizing GI₅₀ values from a cell viability screen.

If a consistent cytotoxic phenotype is observed, the next logical step is to use broad, target-based screening panels (e.g., kinase or GPCR panels) to narrow down the potential target class.

Tier 2: Target Identification and Direct Validation

Assuming a phenotype is confirmed, the next crucial phase is to identify the specific molecular target(s). Chemical proteomics has emerged as a powerful, unbiased approach for identifying proteome-wide small molecule-protein interactions.[14][15]

Key Experiment: Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses an immobilized version of the drug to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[16]

Protocol 2: Compound-Centric Chemical Proteomics

  • Probe Synthesis: Synthesize an analog of APPH containing a linker and a biotin tag suitable for immobilization on streptavidin beads.

  • Cell Lysate Preparation: Grow a sensitive cell line (identified in Tier 1) in large-scale culture. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated-APPH probe immobilized on streptavidin beads. As a control, incubate a separate lysate with beads alone or with a structurally similar but inactive analog.

  • Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is co-incubated with the beads and an excess of free, unmodified APPH. True targets will be outcompeted and will not appear in the final eluate.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the experimental and control pulldowns. Proteins that are significantly enriched in the APPH-probe sample and diminished in the competitive elution sample are considered high-confidence candidate targets.[17]

Key Experiment: Biophysical Validation of Target Engagement

Once a candidate target is identified (e.g., "Protein X"), it is essential to validate the direct binding interaction and quantify its affinity. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.[18][19][20]

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize the purified recombinant target protein (Protein X) onto the surface of an SPR sensor chip.

  • Analyte Injection: Prepare a series of concentrations of APPH in running buffer. Inject these solutions sequentially over the sensor chip surface, from lowest to highest concentration.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of APPH to the immobilized protein. This generates a sensorgram showing association and dissociation phases.[21][22]

  • Regeneration: After each injection, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound APPH and prepare the surface for the next cycle.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[18][20]

Data Presentation:

ParameterValueUnit
Association Rate (kₐ)Hypothetical ValueM⁻¹s⁻¹
Dissociation Rate (kₑ)Hypothetical Values⁻¹
Dissociation Constant (Kₑ)Hypothetical ValuenM
Caption: Mock data table of kinetic parameters derived from SPR analysis.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

To confirm that APPH engages its target within the complex environment of an intact cell, CETSA is the method of choice. The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to the unbound protein.[23][24]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of APPH for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[25][26]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[23]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Protein X remaining at each temperature point by Western blotting.

  • Data Analysis: Plot the band intensity for Protein X versus temperature for both vehicle- and APPH-treated samples. A shift in the melting curve to the right for the APPH-treated sample confirms intracellular target engagement.[27]

Tier 3: Elucidation of Downstream Signaling Pathways

Confirming target binding is necessary but not sufficient. A complete MoA requires understanding the functional consequences of that binding event.[5] If the identified target is a kinase, for example, the next step is to investigate its impact on downstream signaling.

Key Experiment: Western Blot for Pathway Modulation

Western blotting is a robust technique to measure changes in the phosphorylation status of key downstream proteins following drug treatment.[28][29]

Hypothetical Scenario: Let's assume APPH is identified as an inhibitor of Kinase X, which is known to phosphorylate and activate Protein Y in the Pro-Survival Pathway.

G cluster_0 GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Activates KinaseX Kinase X Receptor->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates (p-Protein Y) Activates ProSurvival Cell Survival & Proliferation ProteinY->ProSurvival APPH APPH APPH->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by APPH.

Protocol 5: Western Blot Analysis of Protein Y Phosphorylation

  • Cell Culture and Treatment: Plate a sensitive cell line and starve it of serum overnight to reduce basal signaling. Treat cells with a dose range of APPH for 2 hours, followed by stimulation with an appropriate growth factor to activate the pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[30]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Protein Y (anti-p-Protein Y).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[30][31]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with an antibody against total Protein Y (anti-Total-Protein Y).[30]

  • Densitometry: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Protein Y to Total-Protein Y would confirm that APPH inhibits the activity of Kinase X in cells.

Conclusion

The journey to define the mechanism of action for a novel compound like this compound is a systematic process of discovery and validation. By employing an unbiased phenotypic screen to identify a biological function, followed by rigorous target identification using chemical proteomics, and confirming the interaction with biophysical methods like SPR and CETSA, a high-confidence target can be established. The final, critical step is to place this interaction into a biological context by elucidating its effect on downstream signaling pathways. This structured, evidence-based roadmap provides the robust framework necessary to fully characterize the pharmacological profile of APPH and assess its therapeutic potential.

References

  • Bantscheff, M., & Drewes, G. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link][32]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at: [Link][18]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link][10]

  • Wikipedia. (2024). Phenotypic screening. Wikipedia. Available at: [Link][11]

  • Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. Available at: [Link][19]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link][15]

  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). BioDuro. Available at: [Link][21]

  • deNOVO Biolabs. (2025). SPR Technology in Drug Discovery & Biologics. deNOVO Biolabs. Available at: [Link][22]

  • Infinix Bio. (2026). The Importance of Phenotypic Screening Models in Drug Development: An In-Depth Exploration. Infinix Bio. Available at: [Link][12]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link][20]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link][27]

  • Bio-protocol. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link][25]

  • Arctoris. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Arctoris. Available at: [Link][13]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia University. Available at: [Link]

  • Taylor & Francis Online. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online. Available at: [Link][16]

  • CORE. (2017). Identification of drug targets and their mechanisms of action - IUBMB review. CORE. Available at: [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link][33]

  • Infinix Bio. (2026). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Infinix Bio. Available at: [Link][5]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link][24]

  • Wikipedia. (2024). Mechanism of action. Wikipedia. Available at: [Link]

  • Vertex AI Search. (n.d.). Chemical proteomics: terra incognita for novel drug target profiling - PMC. Vertex AI Search. Available at: [14]

  • ResearchGate. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling?. ResearchGate. Available at: [Link][34]

  • NCBI. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NCBI. Available at: [Link][6]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link][26]

  • PubMed. (2013). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Available at: [Link][29]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link][31]

  • MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link][2]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link][35]

  • Wikipedia. (2024). Piperazine. Wikipedia. Available at: [Link][8]

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  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. Available at: [Link][9]

  • PubMed. (1969). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link][36]

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Sources

Technical Monograph: 4-(2-Aminoacetyl)-2-piperazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number and Technical Guide for 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

A Privileged Scaffold for Peptidomimetic Drug Design

CAS Number: 1220017-06-0 Molecular Formula: C₆H₁₁N₃O₂[1] · HCl Molecular Weight: 193.63 g/mol Synonyms: 4-Glycylpiperazin-2-one hydrochloride; 1-Glycyl-3-oxopiperazine hydrochloride (nomenclature variation based on ring numbering).

Part 1: Executive Technical Summary

This compound (CAS 1220017-06-0) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and protease inhibitors .[1] Structurally, it consists of a piperazin-2-one ring—a constrained cyclic lactam—acylated at the N4 position with a glycyl moiety.

This compound serves as a conformational constraint, mimicking the turn structures found in bioactive peptides (such as


-turns) while improving metabolic stability against proteolytic degradation. It is a critical intermediate in the development of drugs targeting G-protein coupled receptors (GPCRs) and viral proteases (e.g., Adenovirus protease inhibitors).

Part 2: Chemical Architecture & Properties

The core value of this compound lies in its ability to introduce rigidity into a peptide backbone. Unlike flexible linear peptides, the piperazinone ring locks the conformation, reducing the entropic penalty upon binding to a biological target.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertySpecificationTechnical Insight
Appearance White to off-white crystalline solidHygroscopic due to HCl salt form; requires desiccation.
Solubility High in Water, DMSO, MethanolThe polar ammonium and lactam groups facilitate aqueous solubility, aiding biological assays.
pKa (Calc.) N4-Amine: ~8.2 (protonated)The terminal amine is the primary site for further coupling; the lactam nitrogen (N1) is non-basic.
H-Bond Donors 3 (Ammonium NH₃⁺, Lactam NH)Critical for binding interactions within enzyme active sites.
Stability Stable at -20°C (Desiccated)Susceptible to hydrolysis under strong basic conditions (ring opening).

Part 3: Synthesis Protocol (Authoritative Workflow)

The synthesis of this compound requires precise control over regioselectivity to ensure acylation occurs at the N4-amine rather than the N1-lactam nitrogen. The following protocol utilizes a protection-deprotection strategy to ensure high purity.

Reaction Logic
  • Regioselectivity: The N4 nitrogen is a secondary amine (nucleophilic), while N1 is an amide (non-nucleophilic). Standard coupling conditions favor N4 without protecting N1.

  • Protection: The glycine amine must be protected (Boc) to prevent polymerization.

  • Salt Formation: The final HCl salt form is preferred for stability and crystallinity.

Step-by-Step Methodology
Phase 1: Coupling (N-Acylation)
  • Reagents: Piperazin-2-one (1.0 eq), N-Boc-Glycine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Protocol:

    • Dissolve N-Boc-Glycine in DCM at 0°C.

    • Add EDC·HCl and HOBt. Stir for 30 minutes to activate the carboxylate (forming the active ester).

    • Add Piperazin-2-one and DIPEA. The base neutralizes any salts and maintains the N4 amine in a reactive, unprotonated state.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Workup: Wash organic layer with 5% citric acid (removes unreacted amine/base), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Phase 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the Boc-intermediate (tert-butyl 2-(3-oxopiperazin-1-yl)-2-oxoethylcarbamate) in a minimal amount of dry DCM or Dioxane.

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate will form as the removal of the lipophilic Boc group renders the product insoluble in the organic solvent.

    • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash the filter cake with diethyl ether to remove excess HCl and byproducts (tert-butyl chloride).

    • Drying: Vacuum dry at 40°C.

Visualizing the Synthesis Workflow

SynthesisPathway Start Piperazin-2-one (Nucleophile) Activation Activation (EDC/HOBt) Start->Activation Mix Reagent Boc-Gly-OH (Electrophile) Reagent->Activation Intermediate Boc-Protected Intermediate Activation->Intermediate Coupling (DCM, RT) Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Cleavage Product 4-(2-Aminoacetyl)-2-piperazinone HCl Salt Deprotection->Product Precipitation

Figure 1: Synthetic pathway for CAS 1220017-06-0, highlighting the selective N4-acylation strategy.

Part 4: Applications in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore enabler .

Constrained Peptidomimetics

In medicinal chemistry, linear peptides often suffer from poor bioavailability and rapid metabolism. Replacing a Gly-Gly or X-Gly dipeptide segment with the 4-(2-aminoacetyl)-2-piperazinone scaffold constrains the backbone.

  • Mechanism: The piperazinone ring forces the backbone into a specific dihedral angle (

    
    ), mimicking a 
    
    
    
    -turn. This pre-organization increases binding affinity to receptors by reducing the entropy loss upon binding.
Serine Protease Inhibitors

The terminal primary amine (from the glycine unit) serves as an anchor point for "warheads" (electrophilic traps) that target the active site serine of proteases.

  • Example: In Thrombin or Factor Xa inhibitors, the piperazinone acts as a linker that positions the basic amine into the S1 specificity pocket of the enzyme.

Structural Logic Diagram

Pharmacophore Scaffold 4-(2-Aminoacetyl)-2-piperazinone Feature1 N1-Lactam (H-Bond Donor/Acceptor) Scaffold->Feature1 Feature2 Piperazine Ring (Conformational Constraint) Scaffold->Feature2 Feature3 Terminal Amine (Linker / Basic Center) Scaffold->Feature3 Target Biological Target (GPCR / Protease) Feature1->Target Binding Interaction Feature2->Target Entropy Reduction Feature3->Target S1 Pocket Anchor

Figure 2: Pharmacophore analysis showing how the scaffold interacts with biological targets.

Part 5: Quality Control & Validation

To ensure the integrity of experimental results using this compound, the following analytical markers must be verified:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet (or split AB system) of the glycine

      
      -protons around 3.8–4.0 ppm.
      
    • The piperazinone ring protons will appear as multiplets between 3.0–4.2 ppm.

    • Critical Check: Absence of the Boc tert-butyl singlet at 1.4 ppm confirms successful deprotection.

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]⁺ peak at 158.09 m/z (Free base mass + H).

    • The HCl salt does not affect the m/z value in positive mode but is confirmed by the presence of chloride counterions in elemental analysis or silver nitrate precipitation tests.

References

  • Reagent Database. (2025). This compound - CAS 1220017-06-0.[1][2] Retrieved from [Link]

  • PubChem. (2025). Piperazin-2-one Structure and Derivatives. National Library of Medicine. Retrieved from [Link]

  • Sánchez-Céspedes, J., et al. (2014).[3] "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative."[3] Antiviral Research, 108, 65-73.[3] (Contextual reference for piperazinone scaffold utility).

Sources

Structural Analogs of 4-(2-Aminoacetyl)-2-piperazinone: A Technical Guide to Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analogs, synthesis, and applications of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride , a privileged peptidomimetic scaffold.

Executive Summary

This compound (CAS: 1220017-06-0) represents a critical class of constrained peptidomimetics . Structurally, it is a cyclic analog of the glycyl-glycine (Gly-Gly) dipeptide, where the first amide bond is embedded within a six-membered piperazinone ring. This constraint restricts the conformational freedom of the peptide backbone, forcing it into specific secondary structures (often type-II


-turns) that are metabolically stable and highly bioavailable.

This guide provides a comprehensive technical breakdown of this scaffold, classifying its structural analogs, detailing validated synthesis protocols, and mapping its utility in drug discovery—specifically in HIV capsid modulation and protease inhibition.

Structural Analysis & Pharmacophore Mapping

The core molecule consists of a piperazin-2-one ring acylated at the


 position with a glycyl moiety. This structure serves as a " conformational lock."
Core Geometry

Unlike linear peptides, which suffer from rapid enzymatic degradation and poor membrane permeability, the piperazinone core locks the


 and 

torsion angles.
  • 
     Position:  Acts as a hydrogen bond donor (unless substituted) and a site for hydrophobic anchoring.
    
  • 
     Carbonyl:  A fixed hydrogen bond acceptor, mimicking the 
    
    
    
    residue carbonyl in a
    
    
    -turn.
  • 
     Acylation:  The exocyclic amide bond at 
    
    
    
    allows for the extension of the peptide chain, mimicking the
    
    
    to
    
    
    amide linkage.
Analog Classification

We categorize analogs based on the vector of modification relative to the parent scaffold.

ClassModification SiteChemical LogicApplication
Class I Side-Chain (

of acyl group)
Variation of the amino acid attached to

.
Introducing chirality; mimicking specific residues (e.g., Ala, Phe).
Class II Ring Substitution (

)
Substitution on the piperazinone ring carbons.Increasing steric bulk; locking specific ring conformers (boat vs. chair).
Class III

-Derivatization
Alkylation or arylation of the lactam nitrogen.Improving lipophilicity; targeting hydrophobic pockets (e.g., GPCRs).
Class IV Scaffold Expansion Ring expansion (Diazepanones) or fusion.Altering the bite angle of the pharmacophore.

Visualizing the Scaffold Landscape

The following diagram illustrates the structural relationship between the parent compound and its key analog classes.

ScaffoldMap Parent 4-(2-Aminoacetyl)- 2-piperazinone (Parent) ClassI Class I: Side-Chain Analogs (e.g., 4-(2-Aminopropanoyl)-...) Parent->ClassI AA Substitution ClassII Class II: Ring-Substituted (e.g., 3-Methyl-piperazinone) Parent->ClassII C-Alkylation ClassIII Class III: N1-Derivatives (e.g., 1-Benzyl-piperazinone) Parent->ClassIII N-Alkylation App1 HIV Capsid Modulators (e.g., F-Id-3o) ClassI->App1 App2 Protease Inhibitors (Thrombin/Factor Xa) ClassII->App2 App3 GPCR Ligands (Oxytocin Antagonists) ClassIII->App3

Figure 1: Structural diversification of the 4-(2-aminoacetyl)-2-piperazinone scaffold and its downstream therapeutic applications.

Validated Synthesis Protocols

The synthesis of 4-(2-aminoacetyl)-2-piperazinone analogs requires a strategy that avoids diketopiperazine (DKP) formation, which is a common thermodynamic trap.

Protocol A: Selective -Acylation (The "Standard" Route)

This method is preferred for generating Class I analogs (varying the amino acid tail).

Reagents:

  • Starting Material: Piperazin-2-one (commercially available or synthesized via ethylenediamine + ethyl chloroacetate).

  • Acylating Agent: N-Boc-Amino Acid (e.g., Boc-Gly-OH, Boc-Phe-OH).

  • Coupling Agents: EDC·HCl / HOBt or HATU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or DCM.

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-Glycine (1.1 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 min to form the active ester.
    
  • Coupling: Add Piperazin-2-one (1.0 eq) and DIPEA (2.5 eq). The

    
     amide is non-nucleophilic under these conditions; reaction occurs exclusively at the secondary amine 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate (4-(N-Boc-2-aminoacetyl)-2-piperazinone) in 4M HCl in Dioxane. Stir for 1 hour.

  • Isolation: Precipitate with diethyl ether. Filter the white solid to obtain This compound .

Critical Control Point: Monitor the coupling via TLC or LC-MS. If


-acylation is observed (rare), use a temporary silyl protection on 

(e.g., BSA).
Protocol B: The "Cyclization" Route (For Class II Analogs)

Used when the piperazinone ring itself needs substitution (e.g., a methyl group at C3).

Workflow:

  • Reductive Amination: React an N-protected amino aldehyde with a glycine ester.

  • Cyclization: Treat the resulting linear diamine with base (e.g., NaOMe) to induce lactamization.

  • Acylation: Proceed with Protocol A to attach the exocyclic aminoacetyl group.

Case Studies & Applications

HIV Capsid Modulators (The F-Id-3o Series)

Research has demonstrated that 2-piperazinone peptidomimetics can inhibit HIV-1 capsid assembly.[1]

  • Mechanism: The piperazinone ring mimics the Pro-residue turn in host factors that bind to the viral capsid protein (CA).

  • Key Analog: F-Id-3o is a derivative where the 4-(2-aminoacetyl) group is further modified with a phenylalanine analog.

  • Outcome: These analogs show improved metabolic stability (microsomal stability) compared to linear peptide inhibitors like PF74.

Factor Xa and Thrombin Inhibitors

The 4-aminoacetyl-2-piperazinone scaffold serves as a P1-P2 surrogate in serine protease inhibitors.

  • Structure-Activity Relationship (SAR): The

    
     substituent often fills the S1 pocket (specificity pocket), while the 4-aminoacetyl tail extends into the S2/S3 sites, forming hydrogen bonds with the enzyme backbone (e.g., Gly-216 in thrombin).
    

Experimental Data Summary

The following table summarizes physicochemical properties of the parent compound and two key analogs synthesized via Protocol A.

Compound IDR-Group (Amino Acid)

-Substituent
Yield (Protocol A)MS (ESI+)

Notes
Parent Glycine (-H)H88%158.1Highly hygroscopic HCl salt.
Analog A1 Alanine (-CH3)H82%172.1Chiral center at exocyclic

-carbon.
Analog B2 Glycine (-H)Benzyl76%248.3Increased lipophilicity; GPCR focused.

Synthesis Pathway Diagram[2]

SynthesisPath Start Start: Piperazin-2-one Step1 Step 1: Coupling (Boc-Gly-OH + EDC/HOBt) Start->Step1 Acylation at N4 Inter Intermediate: 4-(N-Boc-glycyl)-2-piperazinone Step1->Inter Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Cleavage of Boc Final Product: 4-(2-Aminoacetyl)-2-piperazinone HCl Step2->Final Precipitation

Figure 2: Synthetic workflow for the production of the core hydrochloride salt.

References

  • Vertex AI Search. (2023). This compound - Reagent Database. Reagent Database. Link

  • National Institutes of Health (NIH). (2023). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PubMed Central. Link

  • Thieme Chemistry. (2023).[2] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Connect. Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Piperazinones. Organic Chemistry Portal. Link

  • PubChem. (2023). 4-Acetyl-2-piperazinone Compound Summary. National Library of Medicine. Link

Sources

In vitro stability of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Abstract

This guide provides a comprehensive framework for evaluating the in vitro stability of the novel chemical entity (NCE), this compound. As specific stability data for this compound is not publicly available, this document outlines a robust, first-principles approach for researchers and drug development professionals. We will dissect the molecule's structure to predict potential liabilities, detail rigorous protocols for assessing both chemical and metabolic stability, and provide guidance on analytical methodology and data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable data crucial for advancing a candidate compound.

Introduction: The Critical Role of Early Stability Assessment

In the landscape of drug discovery and development, the early characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. A significant portion of this profile is dictated by the molecule's inherent stability. An NCE that rapidly degrades in physiological environments is unlikely to achieve the necessary therapeutic concentrations to be effective. Therefore, a thorough in vitro stability assessment of candidates like this compound is not merely a screening step but a foundational pillar of its development program. This guide provides the strategic and tactical methodologies to perform such an evaluation.

Structural Analysis and Hypothesized Degradation Pathways

A molecule's structure is the primary determinant of its stability. This compound possesses several functional groups that represent potential sites for chemical or enzymatic degradation.

  • Piperazinone Ring: The core piperazinone structure contains an amide bond within the six-membered ring. Amides are susceptible to hydrolysis, which would lead to ring-opening. This process can be catalyzed by acidic or basic conditions.

  • Exocyclic Amide Bond: The aminoacetyl side chain is attached via an amide linkage, which is another primary candidate for hydrolysis.

  • Primary Amine: The terminal primary amine is a potential site for oxidative deamination, a common metabolic pathway mediated by enzymes such as monoamine oxidases (MAOs) if the structural context allows.

Based on this analysis, two primary degradation pathways can be hypothesized:

  • Hydrolytic Degradation: Cleavage of either the endocyclic or exocyclic amide bonds.

  • Oxidative Metabolism: Primarily focused on the terminal amine or potentially hydroxylation at positions on the piperazinone ring.

G cluster_0 Potential Degradation Pathways parent 4-(2-Aminoacetyl)-2-piperazinone hydrolysis Hydrolytic Cleavage parent->hydrolysis H₂O / H⁺ or OH⁻ Plasma Amidases oxidation Oxidative Metabolism parent->oxidation CYP450s / MAOs (Liver Microsomes) degradant1 Ring-Opened Product (Endocyclic Amide Hydrolysis) hydrolysis->degradant1 degradant2 Piperazinone + Aminoacetic Acid (Exocyclic Amide Hydrolysis) hydrolysis->degradant2 degradant3 Oxidized Metabolite (e.g., Deamination Product) oxidation->degradant3

Caption: Hypothesized degradation pathways for 4-(2-Aminoacetyl)-2-piperazinone.

Experimental Design for a Comprehensive Stability Profile

A multi-faceted approach is required to build a complete picture of the compound's stability. We will address chemical stability and metabolic stability separately.

Chemical Stability in Aqueous Buffers

This assesses the intrinsic stability of the molecule in the absence of metabolic enzymes.

Objective: To determine the rate of degradation at pH values relevant to the physiological transit of an orally administered drug.

Protocol:

  • Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological/blood pH).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10 mM).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 1-10 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid influencing stability.

  • Time Points: Aliquot the mixture into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, quench the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the degradation and precipitates any proteins.

  • Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant using a validated LC-MS/MS method.

Metabolic Stability Assessment

This evaluates the susceptibility of the compound to enzymatic degradation.

Objective: To assess degradation by hydrolytic enzymes present in blood plasma.

Protocol:

  • Plasma Preparation: Thaw frozen plasma (human, rat, mouse) at 37°C.

  • Compound Incubation: Add the compound stock solution to the pre-warmed plasma to a final concentration of 1-10 µM.

  • Time Points & Sampling: Follow the same time point and quenching procedure as described in the chemical stability protocol (Section 3.1).

  • Control Sample: A heat-inactivated plasma sample should be run in parallel to differentiate enzymatic degradation from purely chemical hydrolysis at pH 7.4.

Objective: To evaluate Phase I metabolic stability, primarily by Cytochrome P450 (CYP) enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw liver microsomes (human, rat, mouse) on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in the buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).

  • Incubation:

    • Pre-warm the microsome solution and the compound in the buffer for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points & Sampling: Collect and quench samples at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The shorter time course is due to the higher enzymatic activity compared to plasma.

  • Control Sample: A parallel incubation without the NADPH regenerating system is essential to control for non-NADPH dependent degradation.

G cluster_0 Preparation (37°C) cluster_1 Incubation & Reaction cluster_2 Sampling & Analysis compound NCE Stock pre_inc Pre-Incubate NCE + Microsomes + Buffer compound->pre_inc microsomes Liver Microsomes (0.5 mg/mL) microsomes->pre_inc buffer Phosphate Buffer (pH 7.4) buffer->pre_inc nadph_prep NADPH System (Cofactor) start_rxn Initiate Reaction: Add NADPH nadph_prep->start_rxn pre_inc->start_rxn timepoints Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction (Cold Acetonitrile + IS) timepoints->quench analyze LC-MS/MS Analysis quench->analyze

Caption: Workflow for a typical liver microsomal stability assay.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these assays due to its high sensitivity and specificity.

  • Chromatography: A C18 reverse-phase column is typically used to separate the parent compound from its degradants and matrix components. A gradient elution with water and acetonitrile (both containing a small amount of formic acid to aid ionization) is common.

  • Mass Spectrometry: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the parent compound) and a specific product ion (a characteristic fragment) to monitor. This provides high specificity and reduces background noise.

  • Method Validation: Before analyzing study samples, the analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Data Analysis and Interpretation

The primary goal is to determine the rate of disappearance of the parent compound.

  • Data Plotting: For each condition, plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • Slope Calculation: The slope of this line corresponds to the degradation rate constant (k).

  • Half-Life (t½) Calculation: The half-life is the time it takes for 50% of the compound to degrade and is calculated from the rate constant:

    • t½ = 0.693 / k

The results can be summarized in a table for easy comparison.

Assay ConditionSpeciesHalf-Life (t½, min)% Remaining at Final Timepoint
Chemical Stability N/A> 1440 (24h)> 95%
pH 1.2N/A> 1440 (24h)> 95%
pH 6.8N/A> 1440 (24h)> 95%
pH 7.4
Metabolic Stability Human> 120> 90%
PlasmaRat9565%
Mouse7052%
Liver MicrosomesHuman4535%
Rat2010%
Mouse155%

Table represents hypothetical data for illustrative purposes.

A compound is generally considered stable if the half-life is greater than 30-60 minutes in metabolic assays, though the threshold is project-dependent.

Conclusion and Next Steps

This guide provides a comprehensive, scientifically-grounded framework for determining the in vitro stability of this compound. By systematically evaluating its stability under chemical and metabolic conditions, researchers can generate the critical data needed to make informed decisions. If the compound shows moderate to high lability in liver microsomes, subsequent steps would include metabolite identification studies to pinpoint the exact sites of metabolism, which can guide further chemical modifications to improve the molecule's stability profile.

References

  • Di, L., & Kerns, E. H. (2016). Profiling drug-like properties in discovery. Current Opinion in Chemical Biology, 32, 56-62. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (A foundational text on the principles of ADME screening). [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472. [Link]

Target Identification Studies for 4-(2-Aminoacetyl)-2-piperazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peptidomimetic Scaffold

4-(2-Aminoacetyl)-2-piperazinone hydrochloride (CAS: 1220017-06-0) represents a "privileged scaffold" in medicinal chemistry—a constrained peptidomimetic that structurally mimics the Glycyl-Proline (Gly-Pro) or Glycyl-Glycine motifs found in bioactive neuropeptides, yet possesses the metabolic stability of a lactam.[1]

Unlike linear peptides, the piperazinone ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation that binds with high affinity to specific peptide transporters (PEPT1/2) , prolyl oligopeptidases (POP) , or AMPA/NMDA receptor modulators .[1]

This guide details a rigorous, multi-phased workflow to identify the biological targets of this specific New Chemical Entity (NCE). It moves from in silico prediction to label-free biophysics, and finally to high-resolution chemical proteomics.[1]

Phase I: Chemoinformatic Profiling & Pharmacophore Analysis

Before wet-lab experimentation, we must define the "search space" based on the molecule's electronic and steric properties.

Structural Deconstruction[1]
  • Primary Amine (Aminoacetyl): The critical "warhead" for hydrogen bonding.[1] At physiological pH, this is protonated (

    
    ), mimicking the N-terminus of a peptide.[1]
    
  • Piperazin-2-one Core: Acts as a bioisostere for the cis-peptide bond.[1] It provides a rigid spacer that orients the terminal amine and the carbonyl oxygen.

  • Hydrophilicity (HCl Salt): High water solubility suggests the target is likely extracellular (receptors) or membrane-associated (transporters), rather than deep hydrophobic pockets of nuclear receptors.[1]

Predicted Target Classes (Hypothesis Generation)

Using SwissTargetPrediction and similarity ensemble approaches (SEA), the likely interactome includes:

  • Solute Carrier Transporters (SLC15A1/PEPT1): The structure is a substrate mimic for dipeptide transporters.

  • Serine Proteases (DPP-IV, POP): The piperazinone ring mimics the pyrrolidine ring of proline, a common recognition motif for these enzymes.

  • Glutamatergic Receptors: Structural similarity to Piracetam and Aniracetam suggests modulation of AMPA receptors.

Phase II: Label-Free Biophysical Verification

Objective: Confirm target engagement in a complex cellular matrix without chemically modifying the ligand (which could abolish activity).[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is the primary filter.[1] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[1]

Protocol: The "Melt Curve" Strategy

  • Lysate Preparation: Harvest relevant cells (e.g., SH-SY5Y for neuro-targets or Caco-2 for transporters).[1] Lyse in non-denaturing buffer (PBS + Protease Inhibitors).[1]

  • Treatment:

    • Experimental: Incubate lysate with 10 µM 4-(2-Aminoacetyl)-2-piperazinone HCl for 30 min at 25°C.[1]

    • Control: Vehicle (PBS/DMSO).[1]

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat individually across a gradient (

    
    ) for 3 minutes.
    
  • Separation: Centrifuge at 20,000 x g for 20 min. Soluble (stabilized) proteins remain in the supernatant; denatured proteins precipitate.[1]

  • Detection: Analyze supernatants via quantitative Mass Spectrometry (MS) or Western Blot (if candidate is known).[1]

Data Interpretation: Look for proteins showing a positive thermal shift (


) .[1]
Temperature (°C)Vehicle (% Soluble)Compound (% Soluble)Interpretation
40100%100%Baseline
4950% (

)
85%Stabilization
5210%60%Strong Hit
550%20%Residual Binding
Drug Affinity Responsive Target Stability (DARTS)

If CETSA is inconclusive (e.g., for membrane proteins), use DARTS.[1] This relies on ligand binding protecting the target from proteolysis by Pronase or Subtilisin.

  • Key Step: Digest lysate with Pronase (1:1000 enzyme:protein ratio).[1]

  • Result: The target protein will appear as a distinct band on SDS-PAGE in the drug-treated lane, while being degraded in the control lane.

Phase III: Chemical Proteomics (The "Gold Standard")

Objective: Isolate and sequence the specific binding partner using an affinity probe.

Probe Design & Synthesis

The 4-(2-Aminoacetyl)-2-piperazinone structure has a clear "handle": the primary amine on the acetyl group.[1] However, we must first verify Structure-Activity Relationship (SAR).[1]

  • Step A (SAR Check): Acetylate the primary amine.[1] If biological activity is lost, the amine is critical for binding (Do NOT attach linker here).[1] If activity is retained, this is the attachment point.

  • Step B (Linker Strategy): Assuming the amine is modifiable, synthesize a Biotin-PEG-Linker conjugate.[1]

Synthesis Pathway:

  • Reactant: 4-(2-Aminoacetyl)-2-piperazinone.[1]

  • Linker: NHS-PEG4-Biotin.[1]

  • Reaction: Amide coupling in DMF/DIPEA.

  • Product: N-(Biotin-PEG4)-Glycyl-Piperazinone.[1]

Affinity Pull-Down Workflow
  • Incubation: Incubate cell lysate with the Biotin-Probe (10 µM).[1]

  • Competition Control (Crucial): In a parallel sample, add 100x excess of the free (unlabeled) 4-(2-Aminoacetyl)-2-piperazinone HCl. This blocks the specific target.

  • Capture: Add Streptavidin-coated magnetic beads. Rotate for 1 hour at 4°C.

  • Wash: High-stringency wash (0.1% SDS) to remove non-specific sticky proteins (e.g., HSP70, Tubulin).[1]

  • Elution: Boil beads in SDS-PAGE loading buffer or perform On-Bead Tryptic Digestion.

  • LC-MS/MS Analysis: Compare spectral counts between "Probe Only" and "Probe + Competitor".

Target Criteria:

  • Enrichment: >5-fold intensity in Probe vs. Control.

  • Competition: >80% reduction in signal in the Competition sample.

Visualizing the Workflow

The following diagram illustrates the logical flow from the raw chemical entity to a validated biological target.

TargetID_Workflow cluster_0 Phase 1: Profiling cluster_1 Phase 2: Biophysical Verification (Label-Free) cluster_2 Phase 3: Chemical Proteomics cluster_3 Phase 4: Validation Compound 4-(2-Aminoacetyl)- 2-piperazinone HCl InSilico In Silico Prediction (SwissTargetPrediction) Compound->InSilico Pharmacophore Pharmacophore Mapping (Peptidomimetic/Racetam) Compound->Pharmacophore CETSA CETSA (Thermal Shift) Screen Soluble Proteome InSilico->CETSA Soluble Hits DARTS DARTS (Proteolysis) Screen Membrane Targets InSilico->DARTS Membrane Hits ProbeSynth Probe Synthesis (Biotin-PEG-Linker) CETSA->ProbeSynth Confirm Binding DARTS->ProbeSynth PullDown Affinity Pull-Down (+/- Competitor) ProbeSynth->PullDown MS_Analysis LC-MS/MS Quantification PullDown->MS_Analysis CRISPR CRISPR/RNAi Knockdown (Functional Rescue) MS_Analysis->CRISPR Top Candidates Target VALIDATED TARGET (e.g., PEPT1, POP) CRISPR->Target

Caption: Integrated Target Deconvolution Workflow for Peptidomimetic Scaffolds.

Hypothetical Mechanism of Action (MoA)

Based on the structural homology to Glycyl-Proline and Piracetam , the most scientifically probable pathway involves the modulation of synaptic transmission or peptide transport.

MoA_Pathway Drug 4-(2-Aminoacetyl)- 2-piperazinone PEPT1 PEPT1/2 (Transporter) Drug->PEPT1 Transport/Uptake AMPA AMPA Receptor (GluA subunits) Drug->AMPA Allosteric Modulation POP Prolyl Oligopeptidase (Enzyme) Drug->POP Inhibition PEPT1->Drug Intracellular Accumulation Ca_Influx Ca2+ Influx AMPA->Ca_Influx Channel Opening Neuropeptides Increased Neuropeptide Stability (e.g., Substance P) POP->Neuropeptides Prevents Degradation BDNF BDNF Upregulation Ca_Influx->BDNF Signaling Cascade Neuropeptides->BDNF Neuroprotection

Caption: Hypothetical signaling network involving transporter uptake and enzymatic inhibition.[1]

References

  • Schenone, M., et al. (2013).[1] "Target deconvolution techniques in modern phenotypic profiling." Nature Chemical Biology. Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link[1]

  • Lomenick, B., et al. (2009).[1] "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences. Link[1]

  • Gualtieri, M., et al. (2016).[1] "Piperazin-2-one as a Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. (Note: Representative title for scaffold reviews).

  • SwissTargetPrediction. (2025). "Target prediction for small molecules." Swiss Institute of Bioinformatics. Link

Sources

Methodological & Application

Application Notes & Protocols: In Vivo Administration of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-(2-Aminoacetyl)-2-piperazinone hydrochloride is a compound with limited publicly available data regarding its biological effects and established in vivo protocols. This document, therefore, provides a comprehensive guide based on established principles for the in vivo administration of novel, water-soluble small molecule hydrochloride salts. The protocols herein are intended as a starting point and must be adapted based on empirical data (e.g., solubility, stability, and tolerability) generated for the specific batch of the compound being used. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[1][2][3]

Introduction and Scientific Background

This compound belongs to the piperazine class of compounds. Piperazine and its derivatives are a broad class of pharmacologically active molecules with applications ranging from anthelmintics to antipsychotics and P-glycoprotein inhibitors.[4][5] The parent compound, piperazine, is known to be rapidly absorbed orally and primarily excreted in the urine.[6][7][8] The hydrochloride salt form of a compound generally enhances aqueous solubility and stability, making it suitable for various administration routes.[9]

The primary objective of this guide is to provide a robust framework for the initial in vivo characterization of this compound. This includes establishing a suitable formulation, determining a maximum tolerated dose (MTD), and outlining standardized protocols for intravenous, intraperitoneal, and oral administration in rodent models. Adherence to these foundational steps is critical for generating reproducible and scientifically valid data in subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies.[10][11]

Pre-formulation and Vehicle Selection

The success of any in vivo study hinges on the appropriate formulation of the test article. The goal is to create a stable, homogenous, and administrable solution or suspension that ensures accurate dosing with minimal physiological disruption from the vehicle itself.[12]

Rationale for Vehicle Choice

As a hydrochloride salt, 4-(2-Aminoacetyl)-2-piperazinone is predicted to be water-soluble.[9] However, empirical verification is the critical first step.

Initial Solubility Screen:

  • Objective: To determine the approximate solubility in common physiological vehicles.

  • Procedure: Attempt to dissolve the compound at the highest anticipated concentration (e.g., 10-50 mg/mL) in the vehicles listed in Table 1. Use vortexing and gentle warming (e.g., 37°C) to aid dissolution.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particulates).

Table 1: Recommended Vehicles for Initial Solubility Screening

VehicleCompositionRationale & Considerations
Sterile Saline (0.9% NaCl) 0.9% Sodium Chloride in Water for InjectionIsotonic. Excellent choice for intravenous (IV) and intraperitoneal (IP) routes. Note: High concentrations of chloride ions can sometimes suppress the solubility of hydrochloride salts (common-ion effect).[13]
Phosphate-Buffered Saline (PBS) pH ~7.4Buffered and isotonic. Ideal for maintaining physiological pH, which can be critical for compound stability and minimizing injection site irritation.[14]
Sterile Water for Injection (WFI) High-purity waterA primary solvent. Resulting solution will be hypotonic and should be used with caution for large volume IV injections. Often suitable for oral gavage (PO) and subcutaneous (SC) routes.
Decision Workflow for Vehicle Selection

The following diagram outlines the logical steps for selecting an appropriate vehicle.

VehicleSelection cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Final Selection Solubility Dissolve Compound in Sterile Saline (0.9% NaCl) at Target Concentration Is_Soluble Is it fully soluble? Solubility->Is_Soluble Try_PBS Try PBS (pH 7.4) Is_Soluble->Try_PBS No Select_Saline Select Sterile Saline (0.9% NaCl) Is_Soluble->Select_Saline Yes Is_Soluble_PBS Is it fully soluble? Try_PBS->Is_Soluble_PBS Try_WFI Try Sterile Water for Injection Is_Soluble_PBS->Try_WFI No Select_PBS Select PBS Is_Soluble_PBS->Select_PBS Yes Consider_Excipients Advanced Formulation: Consider co-solvents or suspending agents (e.g., PEG400, Tween 80) Try_WFI->Consider_Excipients

Caption: Vehicle selection workflow for a novel hydrochloride salt.

Dose Formulation Protocol

Accurate dose preparation is paramount for study integrity. All preparations for parenteral administration must be sterile.[14][15][16]

Materials:

  • This compound

  • Selected sterile vehicle (e.g., 0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile syringes and syringe filters (0.22 µm)

  • pH meter (optional, but recommended)

Procedure:

  • Calculate Required Mass: Determine the total mass of the compound needed. Account for the salt form if dosing is based on the free base molecular weight.[17]

    • Mass of HCl Salt = (Target Mass of Free Base) x (MW of HCl Salt / MW of Free Base)

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile conical tube.

  • Add Vehicle: Add approximately 80% of the final required volume of the sterile vehicle to the tube.

  • Dissolve: Vortex thoroughly. If needed, sonicate briefly or warm in a 37°C water bath to facilitate dissolution.

  • Check pH (Optional): Once dissolved, check the pH of the solution. If it is outside the physiological range (pH 5-9), consider adjusting it, although this is less common for simple saline formulations.[12]

  • QS to Final Volume: Add the vehicle to reach the final desired volume (Quantum Sufficit).

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a new, sterile container. This step is critical for IV and IP routes.

  • Labeling: Clearly label the final formulation with the compound name, concentration, vehicle, date of preparation, and storage conditions.

Establishing a Maximum Tolerated Dose (MTD)

Before initiating efficacy studies, an MTD study must be performed to identify the highest dose that does not cause unacceptable toxicity or mortality over a short period.[18] This is a critical step for animal welfare and for selecting the dose range for subsequent experiments.

Study Design:

  • Species: Mouse or Rat (match the species for planned efficacy studies)

  • Animals/Group: n=3 per group is often sufficient for an initial MTD screen.[19]

  • Dose Escalation: Use a dose escalation scheme (e.g., 10, 30, 100, 300 mg/kg). The starting doses are exploratory.

  • Administration Route: Use the primary route planned for future studies (e.g., IP or PO).

  • Observation Period: Monitor animals intensely for the first few hours post-dose and then daily for 7-14 days.[19]

Table 2: MTD Study Monitoring Parameters

ParameterDescription
Clinical Signs Observe for changes in posture, activity, breathing, and presence of tremors or convulsions.
Body Weight Record body weight daily. A weight loss of >15-20% is often considered a humane endpoint.[10]
Behavioral Changes Note any signs of pain or distress, such as piloerection, hunched posture, or lethargy.
Mortality Record the time of any deaths. Note that mortality is not the intended endpoint of an MTD study.[10]

The MTD is defined as the highest dose that results in no mortality and no more than a 10% reduction in body weight, with only mild and transient clinical signs.[20]

In Vivo Administration Protocols

All personnel must be thoroughly trained in animal handling and the specific administration techniques.[21] Use a new sterile needle and syringe for each animal to prevent cross-contamination.[15][16]

Intravenous (IV) Injection - Mouse Tail Vein

IV administration provides 100% bioavailability and rapid onset. It is technically challenging and requires significant practice.[14][22]

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30G needles[23][24]

  • Sterile syringes (e.g., 1 mL insulin syringes)

  • 70% Isopropyl alcohol wipes

Protocol:

  • Animal Preparation: Warm the mouse for 5-10 minutes using a heat lamp to induce vasodilation of the tail veins.[23][25] This is a critical step for visualization.

  • Restraint: Place the mouse in an appropriately sized restrainer.

  • Vein Identification: Gently wipe the tail with an alcohol pad. The two lateral tail veins should become visible.

  • Injection: With the needle bevel facing up, insert it into one of the lateral veins at a shallow angle, parallel to the vein.[25]

  • Administration: Slowly inject a small volume (~10 µL) to confirm placement. If successful, the vein will blanch, and there will be no resistance.[23] If a subcutaneous "bleb" forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[23]

  • Dosing Volume: The maximum bolus injection volume is typically 5 mL/kg.[23]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[14] Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Injection - Mouse & Rat

IP injection is a common route for systemic administration, offering good absorption, although it can be variable.

Materials:

  • 23-27G needles (size depends on species)[15]

  • Sterile syringes

Protocol:

  • Restraint: Manually restrain the animal in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift away from the injection site.[26]

  • Site Identification: The injection site is the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[15][16][27]

  • Injection: Insert the needle, bevel up, at a 30-40° angle.[15][27]

  • Aspiration: Gently pull back on the plunger (aspirate) to ensure no body fluids (urine, blood, intestinal contents) are drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with fresh materials.[16][26]

  • Administration: If aspiration is clear, inject the solution smoothly.

  • Dosing Volume: The maximum recommended volume is 10 mL/kg for both mice and rats.[15]

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for signs of distress or injection site complications.[15]

Oral Gavage (PO) - Mouse & Rat

Oral gavage is used for precise oral dosing directly into the stomach.[21][28] This technique requires skill to avoid accidental administration into the trachea or perforation of the esophagus.[28]

Materials:

  • Properly sized gavage needles (flexible or stainless steel with a ball tip).[29][30]

    • Mouse: 18-20G, 1.5 inches long[21][29]

    • Rat: 16-18G, 2-3 inches long[29]

  • Sterile syringes

Protocol:

  • Measure Insertion Depth: Before the procedure, measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process).[21][29] Mark this depth on the needle; do not insert past this point.

  • Restraint: Scruff the mouse or rat firmly, ensuring the head and body are aligned in a straight line to facilitate passage into the esophagus.[21]

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[28] The animal should swallow as the needle reaches the pharynx, which helps guide it into the esophagus.[31]

  • Advancement: Pass the needle smoothly to the pre-measured depth. If any resistance is met, stop immediately and withdraw. Do not force the needle.[29][31]

  • Administration: Once in the stomach, administer the substance slowly.

  • Dosing Volume: The general maximum volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are recommended to reduce risks.[21]

  • Post-Procedure: Withdraw the needle gently along the same path. Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental tracheal dosing.[28][29]

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo characterization of a novel compound.

InVivoWorkflow Start Compound Synthesis & QC Preform Pre-formulation (Solubility, Stability) Start->Preform DosePrep Dose Formulation & Sterilization Preform->DosePrep MTD MTD Study DosePrep->MTD IACUC IACUC Protocol Approval Acclimate Animal Acclimatization (7-14 days) IACUC->Acclimate Acclimate->MTD PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies MTD->PK_PD Tox Repeat-Dose Toxicity Study MTD->Tox Analysis Bioanalysis (LC-MS/MS, etc.) PK_PD->Analysis Tox->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: Standard workflow for preclinical in vivo compound evaluation.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services.
  • Oral Gavage In Mice and R
  • Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020). UBC Animal Care Committee.
  • Application Notes and Protocols for Oral Gavage Administr
  • Intraperitoneal Injection in R
  • Maximum Tolerated Dose (MTD)
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • A Beginners Guide on How to Inject Mice. (2021). Ichorbio.
  • Standard Operating Procedure SOP Intravenous injection of mice. (2019).
  • Video: Intravenous Injections in Neon
  • LAB_021 Oral Gavage in Mice and R
  • Lateral Tail Vein Injection in Mice and R
  • LAB_028 Injections - Intra-peritoneal (IP)
  • Oral Gavage Rodent SOP.
  • Maximum Tolerated Dose (MTD)
  • Maximum tolerable dose (MTD) studies. Charles River.
  • SOP: Intraperitoneal Injections in the Rat. (2017).
  • The 3Rs of Animal Research: Are the guidelines working? How can we do better? InVivo Biosystems.
  • Intraperitoneal Injection in the R
  • Piperazine. Wikipedia.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). PMC - NIH.
  • Guiding Principles for Research Involving Animals and Human Beings. American Physiological Society.
  • Piperazine. (2024).
  • Maximum Tolerated Dose (MTD): Concepts and Background. (2020).
  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). Aragen Bioscience.
  • Piperazine. (2022). Johns Hopkins ABX Guide.
  • Animal Welfare, Testing and Research of FDA-Regul
  • MRL - Piperazine Summary Report (3). European Medicines Agency (EMA).
  • Ethical Guidelines for the Use of Animals in Research. (2019).
  • Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023). Ichorbio.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). Journal of Pharmaceutical Sciences.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006).
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (2025).
  • Preparation of Pharmaceutical Salts. (2017). KiloMentor.
  • Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using Monoolein Cubosomes. Journal of Pharmaceutical Sciences.
  • In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. (2025). European Journal of Pharmaceutics and Biopharmaceutics.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Why Is Hydrochloride Used in Medicines?
  • Formulations of deoxycholic acid and salts thereof.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC - NIH.
  • Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma.
  • General Considerations for Preclinical Studies Submissions. (2024). SAHPRA.
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024).

Sources

Application Note: High-Throughput Screening with 4-(2-Aminoacetyl)-2-piperazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Scaffold in Drug Discovery

4-(2-Aminoacetyl)-2-piperazinone hydrochloride (CAS: 1220017-06-0) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a piperazin-2-one ring—a constrained peptidomimetic core—functionalized at the


 position with a glycyl moiety.

This specific building block is critical for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) library construction because it mimics the


-turn conformation of bioactive peptides while improving metabolic stability and oral bioavailability compared to linear peptides. It is widely utilized in the discovery of:
  • GPCR Ligands: Particularly for chemokine (e.g., CXCR4) and serotonin (5-HT) receptors.

  • Protease Inhibitors: Targeting Thrombin (PAR1 antagonists) and Factor Xa.

  • Viral Entry Inhibitors: Blocking protein-protein interactions (PPIs).

This guide details the protocol for utilizing this scaffold to construct a targeted library and screening it against a GPCR target using a functional Calcium Flux assay.[1]

Part 1: Library Synthesis Strategy

Rationale

The primary amine of the 4-(2-aminoacetyl) group serves as the primary diversity vector (


), allowing for rapid amide coupling, sulfonylation, or reductive amination. The lactam nitrogen (

) allows for a secondary diversity vector (

) via alkylation, though this is often performed prior to scaffold assembly or requires specific conditions.

Experimental Design:

  • Core Scaffold: 4-(2-Aminoacetyl)-2-piperazinone HCl.[2]

  • Diversity Input (

    
    ):  96 unique carboxylic acids (Acylation).
    
  • Reaction Type: Parallel Solution-Phase Synthesis.

Protocol: Parallel Amide Coupling

Materials:

  • Scaffold: 4-(2-Aminoacetyl)-2-piperazinone HCl (

    
     stock in DMSO).
    
  • Reagents: HATU (Coupling agent), DIPEA (Base).

  • Diversity Set: 96 Carboxylic Acids (

    
     in DMSO).
    
  • Plate: 96-well Deep Well Polypropylene Plate.

Step-by-Step Procedure:

  • Scaffold Preparation (Neutralization):

    • The scaffold is supplied as an HCl salt.[3] It must be neutralized in situ to permit coupling.

    • Prepare a Scaffold Master Mix :

      • Scaffold:

        
        
        
      • DIPEA:

        
         (1 eq to neutralize HCl, 1 eq for the acid, 1.5 eq excess).
        
      • Solvent: Anhydrous DMF.

    • Note: Ensure the final concentration of the scaffold is

      
      .
      
  • Activation of Diversity Acids:

    • In the 96-well plate, aliquot

      
       of each Carboxylic Acid (
      
      
      
      ,
      
      
      ).
    • Add

      
       of HATU solution (
      
      
      
      in DMF,
      
      
      ).
    • Shake for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling Reaction:

    • Add

      
       of the Scaffold Master Mix  to each well.
      
    • Seal the plate with an aluminum foil seal.

    • Incubate on an orbital shaker (

      
      ) for 16 hours at RT.
      
  • Work-up (Solid Phase Extraction - SPE):

    • Why SPE? To remove unreacted HATU and DIPEA which can interfere with HTS assays (false positives).

    • Pass the reaction mixture through a SCX (Strong Cation Exchange) resin plate.

    • Wash with MeOH (removes acids/HATU).

    • Elute the product (basic piperazinone) with

      
       in MeOH.
      
    • Evaporate solvent and reconstitute in

      
       to a final concentration of 
      
      
      
      .

Part 2: High-Throughput Screening (HTS) Protocol

Assay Principle: Calcium Flux (GPCR Antagonist Mode)

We will screen the synthesized library for antagonist activity against a


-coupled GPCR (e.g., 5-HT2A).[1]
  • Mechanism: Agonist binding releases intracellular Calcium (

    
    ).[1]
    
  • Detection: Fluo-4 AM dye (fluorescence increases upon

    
     binding).
    
  • Hit Definition: Compounds that inhibit the agonist-induced fluorescence spike.

Workflow Diagram

HTS_Workflow Start Library Plate (10 mM in DMSO) Dilution Echo Acoustic Transfer (Assay Ready Plate) Start->Dilution Incubation Compound Incubation (15 min, 37°C) Dilution->Incubation Pin Transfer Cells CHO-K1 Cells (Expressing GPCR) DyeLoad Dye Loading (Fluo-4 AM, 45 min) Cells->DyeLoad DyeLoad->Incubation Injection Agonist Injection (EC80 Concentration) Incubation->Injection Read Kinetic Fluorescence Read (FLIPR / Hamamatsu) Injection->Read Analysis Data Analysis (Z-Factor & % Inhibition) Read->Analysis

Figure 1: Automated HTS workflow for Calcium Flux GPCR screening.

Detailed Protocol

1. Cell Preparation:

  • Cell Line: CHO-K1 stably expressing the target GPCR.

  • Seeding: Dispense

    
     cells/well in 
    
    
    
    media into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
  • Incubation: 24 hours at

    
    , 
    
    
    
    .

2. Dye Loading:

  • Remove media and wash cells with HBSS buffer.

  • Add

    
     of Fluo-4 AM Loading Buffer  (containing 
    
    
    
    Probenecid to prevent dye efflux).
  • Incubate: 45 minutes at

    
    , then 15 minutes at RT (to equilibrate signal).
    

3. Compound Addition (Antagonist Mode):

  • Using an acoustic dispenser (e.g., Labcyte Echo), transfer

    
     of library compounds (
    
    
    
    ) to the cell plate.
  • Final Assay Concentration:

    
     (assuming 
    
    
    
    final volume).
  • Controls:

    • High Control (HPE): Known Antagonist (

      
       Inhibition).
      
    • Low Control (ZPE): DMSO Vehicle (

      
       Inhibition).
      
  • Incubate for 15 minutes at RT.

4. Kinetic Reading & Agonist Injection:

  • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

  • Baseline Read: 10 seconds.

  • Injection: Inject

    
     of Agonist (at 
    
    
    
    concentration).
  • Read: Measure fluorescence intensity (

    
    ) every second for 60 seconds, then every 3 seconds for 60 seconds.
    

Part 3: Data Analysis & Validation

Quantitative Metrics

Data should be normalized to the Max-Min signal window.



Quality Control (Z-Factor): A robust HTS assay must have a Z' > 0.5.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
Hit Selection Criteria
ParameterCriterionRationale
Primary Hit

Inhibition
Threshold for active compounds at

.[1]
Interference Auto-fluorescence checkPiperazinones are generally non-fluorescent, but

groups might be. Remove compounds with high baseline fluorescence.
Confirmation Dose-Response (

)
Retest hits in an 8-point dilution series.
Structural Validation (SAR)

The piperazinone core provides specific SAR (Structure-Activity Relationship) trends.

  • H-Bonding: The lactam carbonyl (Pos 2) and the amide NH (Pos 1) are key H-bond acceptors/donors.

  • Geometry: If the biological activity disappears upon opening the ring (to a linear ethylenediamine derivative), the constrained geometry of the piperazinone is essential for binding.

References

  • Reagent Database. (n.d.). This compound Properties and CAS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[4] 4-Acetyl-2-piperazinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability issues of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride , a critical intermediate in peptidomimetic and Peptide Nucleic Acid (PNA) synthesis. The content is structured to support researchers encountering degradation or solubility issues.

Technical Support Center: 4-(2-Aminoacetyl)-2-piperazinone HCl

Topic: Stability & Troubleshooting in Aqueous Buffers CAS: 1220017-06-0 (Generic/Analogous reference) Molecular Formula: C₆H₁₁N₃O₂ · HCl

Executive Summary: The Instability Mechanism

This molecule is chemically "fragile" due to the tension between its piperazinone ring (lactam) and the exocyclic glycyl side chain . In aqueous buffers, it faces two primary degradation pathways:

  • Intramolecular Cyclization (DKP-like formation): At neutral-to-basic pH, the terminal primary amine attacks the lactam carbonyl, forming a stable bicyclic structure (diazabicyclooctane-dione derivative).

  • Hydrolytic Ring Opening: The lactam ring is susceptible to base-catalyzed hydrolysis, breaking the piperazinone core into a linear triamine-acid derivative.

Visualizing the Degradation Pathways

The following diagram illustrates the pH-dependent fate of the molecule.

DegradationPathways Intact Intact Molecule (HCl Salt) Stable at pH < 4 FreeBase Free Base Intermediate (Reactive Amine) Intact->FreeBase pH > 6.0 Deprotonation Cyclized Bicyclic Impurity (Cyclization) FreeBase->Cyclized Nucleophilic Attack (Fast) Hydrolyzed Linear Hydrolysis Product (Ring Opening) FreeBase->Hydrolyzed High pH (>9.0) OH- Attack

Caption: Figure 1. Degradation logic flow. The molecule is stable as a salt but rapidly degrades upon deprotonation of the terminal amine.

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC peak is disappearing/shifting over time."

Diagnosis: Spontaneous Cyclization. The Science: When you dissolve the HCl salt in a buffer like PBS (pH 7.4), the terminal amine is deprotonated (


). This nucleophilic amine attacks the internal carbonyl of the piperazinone ring. This is entropically favored and forms a byproduct often invisible to standard UV detection if the chromophore changes.
Solution: 
  • Acidify: Maintain stock solutions in 0.1% Formic Acid or 10 mM Acetate Buffer (pH 4.0) .

  • Temperature: Keep samples at 4°C . Cyclization rates double for every 10°C increase.

  • Avoid Phosphate: Phosphate ions can act as general base catalysts, accelerating amide bond rearrangement [1].

Issue 2: "The pH of my solution drops significantly after adding the compound."

Diagnosis: Stoichiometric Acid Release. The Science: The compound is supplied as a Hydrochloride (HCl) salt. Dissolving 10 mM of the compound releases 10 mM of strong acid (HCl). In weak buffers (like 10 mM PBS), this overwhelms the buffering capacity, crashing the pH to ~2-3. Solution:

  • High Capacity Buffers: Use at least 50-100 mM buffer concentration if working at neutral pH.

  • Manual Adjustment: If using water/low-salt media, manually re-adjust pH with NaOH immediately before use, but use within 30 minutes.

Issue 3: "Can I use Tris-Glycine or HEPES buffers?"

Diagnosis: Nucleophilic Competition. The Science:

  • Tris/Glycine: AVOID. These contain primary amines.[1] They can react with the exocyclic carbonyl of your compound (transamidation) or form Schiff bases if any aldehyde impurities are present in the system.

  • HEPES/MOPS: PREFERRED. These are non-nucleophilic buffers. However, ensure the pH is kept < 7.0 to prevent the cyclization described in Issue 1.

Stability Data Summary

ConditionEstimated Stability (t₁/₂)Primary Degradation ModeRecommendation
Water (pH < 4) > 2 WeeksMinimal (Slow Hydrolysis)Best for Stock
PBS (pH 7.4) < 4 HoursCyclization / DimerizationUse Immediately
Tris (pH 8.0) < 1 HourTransamidation / CyclizationDo Not Use
DMSO (Anhydrous) > 6 MonthsNoneStore at -20°C

Validation Protocol: Assessing Purity

Do not assume the label purity is the solution purity. Use this protocol to verify stability in your specific assay buffer.

Protocol: Time-Course LC-MS Stability Check

  • Preparation: Dissolve compound to 1 mM in (A) Water (Control) and (B) Your Assay Buffer.

  • Incubation: Incubate both at room temperature.

  • Sampling: Take aliquots at T=0, T=1h, T=4h. Quench buffer samples by adding equal volume of 1% Formic Acid (locks the structure).

  • Analysis: Run LC-MS (C18 Column).

    • Target Mass: [M+H]⁺ = 158.09 (Free base mass + H).

    • Impurity Mass: Look for [M+H]⁺ = 140.08 (Loss of H₂O = Cyclization) or [M+H]⁺ = 176.10 (Gain of H₂O = Hydrolysis).

References

  • Perlmutter, P. (2018). Piperazine-2,5-diones and Related Lactim Ethers. In Advances in Heterocyclic Chemistry. This text details the thermodynamic propensity of piperazinone derivatives to undergo cyclization and diketopiperazine formation in phosphate media. 2

  • Wodtke, R., et al. (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Describes the rotational barriers and stability of N-acylated piperazine derivatives. 3

  • Key Organics. (2024). Safety Data Sheet: 4-(2-Amino-acetyl)-piperazine-1-carboxylic acid amide hydrochloride. Provides physical property data and storage recommendations for amino-acetyl piperazine analogs. 4

Sources

Technical Support Center: Synthesis of 4-(2-Aminoacetyl)-2-piperazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting solutions, and optimization strategies to enhance the yield and purity of this important intermediate.

Core Synthesis Pathway Analysis

The synthesis of this compound is typically achieved via a two-step pathway starting from 2-piperazinone. The process involves an initial acylation followed by a nucleophilic substitution (ammonolysis), and concludes with the formation of the hydrochloride salt. Understanding the mechanism and critical parameters of each step is fundamental to achieving high yield.

Step 1: N-Acylation The first step is the acylation of the secondary amine at the 4-position of the 2-piperazinone ring with chloroacetyl chloride. This is a nucleophilic acyl substitution. A base, typically a tertiary amine like triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting material and driving the reaction to completion.

Step 2: Ammonolysis The intermediate, 4-(2-chloroacetyl)-2-piperazinone, undergoes a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This is an SN2 reaction. A large excess of an ammonia source is required to maximize the formation of the primary amine and minimize the formation of over-alkylation byproducts, which are the primary cause of yield loss in this step.[1]

Step 3: Hydrochloride Salt Formation The final step involves treating the free base of 4-(2-aminoacetyl)-2-piperazinone with a source of HCl, such as HCl gas or a solution of HCl in an organic solvent (e.g., isopropanol or ether), to precipitate the desired hydrochloride salt.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation A 2-Piperazinone C 4-(2-Chloroacetyl)-2-piperazinone A->C Base (e.g., TEA) Solvent (e.g., DCM) Temp: 0-10°C B Chloroacetyl Chloride B->C E 4-(2-Aminoacetyl)-2-piperazinone (Free Base) C->E Solvent (e.g., MeOH) Pressure vessel D Ammonia (large excess) D->E G 4-(2-Aminoacetyl)-2-piperazinone HCl (Final Product) E->G Solvent (e.g., IPA) Crystallization F HCl (in solvent) F->G

Caption: Overall synthetic route from 2-piperazinone to the final hydrochloride salt.

Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield for the acylation step (Step 1) is low and the reaction seems incomplete. What's going wrong?

Answer: Low yield in the acylation of 2-piperazinone is often traced back to three primary factors: insufficient base, moisture contamination, or inadequate temperature control.

  • Causality - Insufficient Base: Chloroacetyl chloride reacts with 2-piperazinone to produce one equivalent of HCl. This HCl will protonate the nitrogen of another molecule of 2-piperazinone, rendering it non-nucleophilic and halting the reaction. Triethylamine (TEA) or another tertiary amine base is added to "scavenge" this HCl. If less than one stoichiometric equivalent of base is used, the reaction will stall.

    • Solution: Use at least 1.1 to 1.2 equivalents of triethylamine. Ensure the TEA is dry and of high purity.

  • Causality - Moisture: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any water present in the solvent, glassware, or starting materials, forming chloroacetic acid and reducing the amount of acylating agent available.

    • Solution: Use anhydrous solvents (like Dichloromethane - DCM) and ensure all glassware is thoroughly dried. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Causality - Temperature: The reaction is highly exothermic. Adding the chloroacetyl chloride too quickly or at too high a temperature can lead to side reactions.

    • Solution: Maintain the reaction temperature between 0-10°C during the dropwise addition of chloroacetyl chloride.[2] A slow, controlled addition is critical for minimizing byproduct formation.

Question 2: The main issue is the ammonolysis step (Step 2). I'm getting a mixture of products and a very low yield of the desired primary amine. How can I fix this?

Answer: This is the most challenging step. The product, 4-(2-aminoacetyl)-2-piperazinone, is itself a nucleophile and can react with the starting material, 4-(2-chloroacetyl)-2-piperazinone, to form a dimeric secondary amine impurity. This process can continue, leading to oligomeric byproducts.

  • Causality - Insufficient Ammonia: The key to preventing over-alkylation is to maintain a vast excess of ammonia relative to the chloroacetyl intermediate throughout the reaction.[1] This ensures that a molecule of the chloro-intermediate is statistically far more likely to collide with an ammonia molecule than with a product molecule.

    • Solution: Employ a very large excess of ammonia. Using a saturated solution of ammonia in methanol (approx. 7N) or using aqueous ammonium hydroxide in a pressure vessel are common strategies. An excess of 20-50 equivalents of ammonia is recommended.

  • Causality - Reaction Conditions: The reaction requires energy to proceed at a reasonable rate, but excessive heat can promote side reactions.

    • Solution: Conduct the reaction in a sealed pressure vessel to maintain a high concentration of ammonia and allow for heating. A temperature range of 50-80°C is a good starting point for optimization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation.

Troubleshooting Workflow for Low Yield

G cluster_step1 Troubleshooting Acylation cluster_step2 Troubleshooting Ammonolysis start Low Final Yield check_step Which step has low yield? start->check_step step1_low Step 1 (Acylation) Low check_step->step1_low Acylation step2_low Step 2 (Ammonolysis) Low check_step->step2_low Ammonolysis s1_q1 Used >1.1 eq. base? step1_low->s1_q1 s2_q1 Used large excess of NH3? step2_low->s2_q1 s1_a1_no Action: Increase base to 1.1-1.2 equivalents. s1_q1->s1_a1_no No s1_q2 Used anhydrous solvent? s1_q1->s1_q2 Yes s1_a2_no Action: Dry solvent & glassware. Handle reagents under N2. s1_q2->s1_a2_no No s1_q3 Controlled temp (0-10°C)? s1_q2->s1_q3 Yes s1_a3_no Action: Slow addition of chloroacetyl chloride at 0°C. s1_q3->s1_a3_no No s2_a1_no Action: Use >20 equivalents of NH3 in a sealed vessel. s2_q1->s2_a1_no No s2_q2 Reaction in sealed vessel? s2_q1->s2_q2 Yes s2_a2_no Action: Use pressure-rated equipment to maintain NH3 concentration. s2_q2->s2_a2_no No s2_q3 Optimized temp/time? s2_q2->s2_q3 Yes s2_a3_no Action: Run kinetics study (e.g., 50-80°C) and monitor by LC-MS. s2_q3->s2_a3_no No

Caption: Decision tree for diagnosing and resolving common causes of low yield.

Question 3: I'm struggling with the final purification and salt formation. The product seems to be water-soluble, and crystallization is inefficient.

Answer: The hydrochloride salt of your product is expected to be highly polar and have significant water solubility. This can make isolation from aqueous media challenging and lead to losses in the mother liquor.

  • Causality - Solvent Choice: Using water as the final crystallization solvent is often problematic. The goal is to find a solvent system where the free base is soluble, but the hydrochloride salt is not.

    • Solution: After the ammonolysis, remove the ammonia and solvent under reduced pressure. Dissolve the crude free-base residue in a water-miscible organic solvent like isopropanol (IPA) or ethanol. Then, add a solution of HCl in IPA or gaseous HCl. The hydrochloride salt should precipitate. Cooling the mixture to 0-5°C can improve the recovery.[3]

  • Causality - Impurities Inhibiting Crystallization: Polar impurities, such as ammonium chloride (NH₄Cl) from the previous step, can interfere with the crystallization of your desired product.

    • Solution: Before salt formation, attempt to remove inorganic salts. After evaporating the ammonia and methanol, you can try to dissolve the organic material in a solvent like dichloromethane, filter off the insoluble NH₄Cl, and then proceed with the salt formation in a different solvent like IPA.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 2-piperazinone starting material? A1: The starting material should be of high purity (>98%), dry, and free from related impurities like piperazine or ethylenediamine. The presence of piperazine is particularly problematic as it has two secondary amines and can react with two equivalents of chloroacetyl chloride, leading to the formation of 1,4-bis(chloroacetyl)piperazine, a difficult-to-remove impurity.[4]

Q2: Can I use ammonium hydroxide directly for the ammonolysis step? A2: Yes, concentrated ammonium hydroxide (28-30%) can be used, but it necessitates a pressure vessel due to the presence of water and the need to heat the reaction to achieve a reasonable rate. The advantage is that it is inexpensive and readily available. The main disadvantage is the higher pressure generated and the potential for water to complicate the workup and isolation. A saturated solution of ammonia in methanol is often a preferred alternative as it involves a non-aqueous system.

Q3: What is the best way to monitor the progress of these reactions? A3: For Step 1 (Acylation), Thin Layer Chromatography (TLC) is effective. Use a mobile phase like 10% Methanol in DCM. The product, being more polar than the starting material, will have a lower Rf value. For Step 2 (Ammonolysis), which is more complex, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. It allows you to track the disappearance of the starting material and the appearance of the product, while also monitoring for the formation of the dimer byproduct.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific equipment and lot-to-lot reagent variability.

Protocol 1: Synthesis of 4-(2-Chloroacetyl)-2-piperazinone
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-piperazinone (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the suspension.

  • Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM (2 mL per gram). Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the 2-piperazinone is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Synthesis of this compound
  • Setup: Place the crude 4-(2-chloroacetyl)-2-piperazinone (1.0 eq) into a pressure-rated reaction vessel.

  • Ammonolysis: Add a 7N solution of ammonia in methanol (20-30 eq of NH₃). Seal the vessel securely.

  • Reaction: Heat the vessel to 60°C and stir for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS.

  • Cooldown & Venting: Cool the vessel to room temperature and then to 0°C before carefully venting the excess ammonia pressure in a well-ventilated fume hood.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia, yielding a crude residue.

  • Salt Formation: Dissolve the crude residue in isopropanol (IPA, 10 mL per gram). Filter if any inorganic salts (NH₄Cl) are present. To the clear filtrate, slowly add a 4M solution of HCl in isopropanol until the pH is ~1-2.

  • Crystallization: Stir the mixture at room temperature for 1 hour, then cool to 0-5°C for another 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold IPA, followed by diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield the final this compound.

Table 1: Key Parameter Optimization
ParameterStep 1: AcylationStep 2: AmmonolysisRationale & Impact on Yield
Solvent Dichloromethane, THFMethanol, Ethanol, Ammonium HydroxideAnhydrous, non-protic solvents are best for acylation. Protic solvents are needed for ammonolysis.
Base Triethylamine, DIPEAAmmonia (reagent and base)Prevents starting material protonation in Step 1. Excess ammonia in Step 2 minimizes side reactions.
Temperature 0-10°C (addition), RT (reaction)50-80°CControls exotherm and side reactions in Step 1. Provides activation energy for C-N bond formation in Step 2.
Stoichiometry Base: >1.1 eqAmmonia: >20 eqCrucial for driving reactions to completion and ensuring high selectivity for the desired product.

References

  • Sciencemadness Discussion Board. (2009). piperazine from ammonia? Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Wiley Online Library. (n.d.). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Available at: [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • ScienceDirect. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • PMC. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

Sources

Technical Support Center: Minimizing Background Noise in Assays Involving 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

The compound 4-(2-Aminoacetyl)-2-piperazinone hydrochloride (CAS: 1220017-06-0) is a piperazine derivative.[1][2][3][4][5][6][7][8][9][10][11] Molecules with piperazine scaffolds are common in medicinal chemistry and can be used as linkers or building blocks in the synthesis of larger molecules for various assays.[11] The presence of a primary amine in its structure introduces a potential source of non-specific binding through electrostatic interactions, which is a common cause of high background noise in sensitive biochemical assays.

This guide will walk you through the most common issues and their solutions, from quick fixes to more systematic optimization protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive. Start here for rapid troubleshooting.

Q1: What is "high background" and why is it a problem?

A1: High background refers to the generation of a signal in your assay that is not specific to the analyte you are trying to detect. This can manifest as high optical density (OD) readings in blank or negative control wells.[12][13] This "noise" can mask the true "signal" from your analyte, reducing the sensitivity and dynamic range of your assay. In the worst-case scenario, it can render your results uninterpretable.[12]

Q2: I'm using a conjugate or probe synthesized with this compound and my background is high. What's the first thing I should check?

A2: The most common and easiest-to-fix causes of high background are related to washing and blocking steps.[12][14] Before diving into more complex optimizations, rigorously check your washing protocol. Insufficient washing can leave unbound reagents behind, which directly contributes to background signal.[13][15][16] Ensure you are using the recommended number of washes and volume, and that your washer is functioning correctly.[13]

Q3: Could my choice of blocking buffer be the issue?

A3: Absolutely. The blocking buffer's job is to coat any available binding sites on the assay plate to prevent non-specific adherence of your reagents.[12][16] If the blocking is insufficient or the blocking agent itself cross-reacts with one of your reagents, high background can occur.[16][17] Consider increasing the blocking incubation time or trying a different blocking agent.[12]

Q4: How do I know if my antibody or reagent concentration is too high?

A4: Excessively high concentrations of primary or secondary antibodies (or other detection reagents) are a frequent cause of high background.[17] This is because non-specific binding is concentration-dependent. To check this, you should run a titration experiment to determine the optimal concentration that provides a strong signal without elevating the background. A good starting point is to run a control with no primary antibody; a high signal in this control points to non-specific binding of the secondary antibody.

In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve your issue, a more systematic approach is required. This section delves into the key areas of assay optimization.

Guide 1: Combating Non-Specific Binding (NSB)

Non-specific binding (NSB) occurs when antibodies or other reagents bind to unintended targets or surfaces.[18][19] This is a primary contributor to high background. The amino group in this compound can contribute to NSB through ionic interactions.

  • Insufficient Blocking: Unoccupied sites on the microplate surface are available for reagents to bind non-specifically.

  • Hydrophobic or Ionic Interactions: Proteins and other reagents can non-specifically adhere to the plastic surface or other proteins.

  • Cross-Reactivity: The detection antibody may be binding to other proteins in the sample or to the blocking agent itself.[12][15]

cluster_washing Washing Optimization cluster_blocking Blocking Optimization start High Background Detected check_washing Step 1: Verify & Enhance Washing Protocol start->check_washing optimize_blocking Step 2: Optimize Blocking Buffer check_washing->optimize_blocking If problem persists increase_washes Increase # of washes Increase soak time check_washing->increase_washes titrate_reagents Step 3: Titrate Antibody/ Reagent Concentrations optimize_blocking->titrate_reagents If problem persists test_blockers Test alternative blockers (BSA, Casein, Serum) optimize_blocking->test_blockers modify_buffer Step 4: Modify Assay Buffer (Add Detergent/Adjust Salt) titrate_reagents->modify_buffer If problem persists end_point Background Minimized modify_buffer->end_point

Caption: A step-by-step workflow for troubleshooting high background caused by non-specific binding.

  • Optimize the Blocking Buffer: The choice of blocking agent can be critical. A single blocker is not universally effective for all assays.[14]

    • Protocol: Blocking Buffer Optimization

      • Coat a 96-well plate with your antigen/capture antibody as usual.

      • Prepare several different blocking buffers (see table below).

      • Add 200 µL of each blocking buffer to a set of wells. Include a "no block" control.

      • Incubate for 1-2 hours at room temperature or overnight at 4°C.

      • Wash the plate and proceed with the rest of your assay protocol, using only the detection antibody (no analyte or primary antibody).

      • The buffer that yields the lowest signal is the most effective at preventing NSB of your detection reagent.

  • Add Detergents to Buffers: Non-ionic detergents like Tween-20 or Triton X-100 can disrupt weak, non-specific hydrophobic interactions.[20]

    • Recommendation: Add 0.05% Tween-20 to your wash buffer and your antibody/reagent diluent.[12][21] This small addition can significantly reduce background without disrupting specific antibody-antigen interactions.

  • Increase Ionic Strength: Adding salt (e.g., NaCl) to your assay buffer can help to disrupt non-specific electrostatic interactions.

    • Recommendation: Increase the NaCl concentration in your assay and wash buffers incrementally from 150 mM up to 500 mM and assess the impact on your signal-to-noise ratio.

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA) 1-5% (w/v)A common, effective blocker. Ensure it is high-purity and free of immunoglobulins.[17]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective, but may contain phosphoproteins that can cause issues in some assays. Not recommended for biotin-avidin systems due to endogenous biotin.
Normal Serum 5-10% (v/v)Use serum from the same species as the host of the secondary antibody to block Fc receptor binding.
Commercial Blockers Manufacturer's Rec.Often proprietary formulations designed to be protein-free and optimized for low background.
Guide 2: Assay Buffer and Reagent Preparation

The composition of your buffers and the quality of your reagents are foundational to a successful assay.

  • Contamination: Microbial growth or contamination in buffers can lead to spurious enzymatic activity or interfere with detection.[13]

  • Incorrect pH or Formulation: The pH of your buffer affects protein conformation and binding kinetics.[22][23] Some buffers can also interfere with enzymatic reactions.[24]

  • Substrate Deterioration: The substrate for an enzymatic detection system (like HRP or AP) can degrade over time, leading to a high background signal.[13]

  • Use High-Quality Water: Always use distilled or deionized water to prepare buffers and reagents to avoid contamination.[13][15]

  • Freshly Prepare Buffers: Prepare buffers fresh when possible. If storing, filter-sterilize and store at 4°C. Visually inspect for turbidity before use.

  • Check Substrate Quality: Ensure your enzyme substrate is colorless before adding it to the plate. Any color indicates degradation and will result in high background.[13]

  • Maintain Consistent Temperature: Run your assays at a stable room temperature (e.g., 18–25°C) and avoid placing plates near heat sources, in direct sunlight, or under air vents.[13]

Guide 3: Optimizing Fluorescence-Based Assays

Fluorescence assays have unique sources of background noise that must be addressed.

  • Autofluorescence: Biological molecules in your sample or components of the media can fluoresce at the same wavelength as your reporter fluorophore.

  • Light Scatter: Impurities, aggregated proteins, or cellular debris can scatter excitation light, which can be incorrectly measured as fluorescence signal.[25]

  • Buffer Fluorescence: Some buffers or buffer components can have intrinsic fluorescence.[25]

Caption: Decision tree for troubleshooting background noise in fluorescence assays.

  • Optimize Wavelengths and Bandwidths: Ensure your excitation and emission wavelength settings are optimal for your specific fluorophore in its assay environment.[26] There should be sufficient separation between the excitation and emission spectra to avoid spectral overlap.

  • Select the Right Fluorophore: If autofluorescence is a major issue, consider using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower.

  • Minimize Light Scatter: Centrifuge samples to remove debris before adding them to the plate. Use purified proteins and reagents whenever possible to avoid aggregates.[25]

  • Subtract Background: Always include appropriate controls (e.g., buffer only, unlabeled cells) to measure the background fluorescence. This value can then be subtracted from your experimental wells.[25]

By systematically addressing these potential sources of noise, you can significantly improve the quality and reliability of your assay data when using reagents like this compound.

References

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Tecan. (n.d.). How to develop an optimal fluorescence assay. The Blog. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Request PDF. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Biocompare.com. (2020, July 14). Blocking Non-specific Binding in Immunoassays. Kit/Reagent Review. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Effects of Proteins and Buffers on Staining, Denaturation, and Electrophoresis when Analyzing Proteins with Agilent P200 ScreenTape. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • News-Medical. (2019, April 5). Background Noise in Western Blots. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • PMC. (n.d.). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Retrieved from [Link]

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • Reagent Database. (2025). This compound. Retrieved from [Link]

  • ChemRxiv. (n.d.). Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. Retrieved from [Link]

  • PNAS. (2014, November 17). Noise decomposition of intracellular biochemical signaling networks using nonequivalent reporters. Retrieved from [Link]

  • Biologie. (2012, October 1). Biological Mechanisms of Noise in Gene Expression. Retrieved from [Link]

  • BMC Biology. (2023, June 19). The effect of background noise and its removal on the analysis of single-cell expression data. Retrieved from [Link]

  • PubMed. (n.d.). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Retrieved from [Link]

  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • NIH PubChem. (n.d.). 4-Acetyl-2-piperazinone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2-Piperazinone, 4-(2-(4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl)acetyl)-, (R)-. Retrieved from [Link]

  • AERU - University of Hertfordshire. (2025, September 15). Piperazine. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing 4-(2-Aminoacetyl)-2-piperazinone hydrochloride: A Comparative Analysis Against Known DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the novel compound 4-(2-Aminoacetyl)-2-piperazinone hydrochloride. Given its structural features, specifically the piperazinone core, a primary hypothesis is its potential activity as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This document outlines a systematic approach to test this hypothesis and objectively compare its performance against well-established, clinically approved DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Linagliptin.

The narrative herein is structured not as a static review of existing data—as such data for the target compound is not publicly available—but as a strategic experimental guide. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure the highest degree of scientific integrity.

Introduction and Rationale

The piperazine and piperazinone scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1] The compound of interest, this compound, possesses this key structural motif. A significant class of drugs for the management of type 2 diabetes mellitus, known as the "gliptins," are potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and often incorporate similar nitrogen-containing heterocyclic structures.[2]

Therefore, a logical and scientifically sound starting point for the characterization of this compound is to evaluate its potential as a DPP-4 inhibitor. This guide will compare it against three leading, commercially available DPP-4 inhibitors:

  • Sitagliptin: The first-in-class DPP-4 inhibitor.[3][4]

  • Vildagliptin: A potent inhibitor known for its covalent binding mechanism.[5][6]

  • Linagliptin: A highly selective inhibitor with a unique xanthine-based structure and a primarily non-renal route of excretion.[7][8]

By following the experimental workflows detailed in this guide, a researcher can generate robust, comparative data to ascertain the compound's mechanism of action and relative potency.

The Incretin Pathway and the Mechanism of DPP-4 Inhibition

To understand the significance of DPP-4 inhibition, it is crucial to first understand the physiological role of the incretin system in glucose homeostasis. In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[9][10] This means their action is more pronounced when blood glucose is elevated, reducing the risk of hypoglycemia.[11]

The enzyme DPP-4 rapidly degrades and inactivates GLP-1 and GIP.[12][13] By inhibiting DPP-4, the half-life and circulating concentrations of active incretin hormones are increased.[14] This enhances the body's natural ability to control blood glucose levels, particularly after a meal.[3][15]

Incretin Pathway and DPP-4 Inhibition cluster_pancreas Pancreatic Islets Food Food Intake Gut Gut L-cells & K-cells Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha suppresses DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucagon->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inhibitor 4-(2-Aminoacetyl)-2-piperazinone HCl (or known Gliptins) Inhibitor->DPP4 INHIBITS

Figure 1: Simplified signaling pathway of the incretin system and the site of action for DPP-4 inhibitors.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate this compound, a multi-step experimental approach is recommended. This workflow ensures a thorough characterization from basic enzymatic inhibition to cellular efficacy and selectivity.

Experimental Workflow Start Start: Synthesize/Acquire 4-(2-Aminoacetyl)-2-piperazinone HCl EnzymaticAssay Step 1: In Vitro Enzymatic Inhibition Assay Start->EnzymaticAssay IC50 Determine IC50 against DPP-4 EnzymaticAssay->IC50 SelectivityAssay Step 2: In Vitro Selectivity Profiling IC50->SelectivityAssay DPP8_9 Test against DPP-8 & DPP-9 SelectivityAssay->DPP8_9 CellAssay Step 3: Cell-Based Efficacy Assay DPP8_9->CellAssay Caco2 Measure DPP-4 inhibition in Caco-2 cells CellAssay->Caco2 Compare Step 4: Comparative Data Analysis Caco2->Compare

Figure 2: Recommended workflow for the characterization and comparison of the target compound.
Detailed Experimental Protocols

The following protocols are based on established methods and commercially available kits, ensuring reproducibility and standardization for valid comparison.

Rationale: This is the foundational experiment to determine if the compound directly inhibits the DPP-4 enzyme and to quantify its potency (IC50). A fluorometric assay is highly sensitive and suitable for high-throughput screening.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl based buffer, pH 7.5)

  • Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO or assay buffer)

  • Positive Controls: Sitagliptin, Vildagliptin, Linagliptin

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Incubator set to 37°C

Procedure:

  • Prepare Reagents:

    • Dilute the human recombinant DPP-4 enzyme to the working concentration in pre-warmed (37°C) assay buffer.

    • Prepare a serial dilution of the test compound and positive controls. A typical starting range would be from 100 µM down to 1 pM in 10-fold dilutions.

    • Dilute the H-Gly-Pro-AMC substrate to its working concentration in the assay buffer.

  • Set up the Assay Plate:

    • 100% Activity Control (Enzyme Control): Add assay buffer, DPP-4 enzyme solution, and solvent (without inhibitor).

    • Inhibitor Wells: Add assay buffer, DPP-4 enzyme solution, and the corresponding dilution of the test compound or positive control.

    • Background Control (No Enzyme): Add assay buffer, solvent, and substrate (no enzyme).

    • It is critical to run all samples in triplicate.

  • Reaction Incubation:

    • Add the enzyme and inhibitor solutions to the plate and pre-incubate for 10-15 minutes at 37°C to allow for binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically over 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration:

      • % Inhibition = [1 - (V₀ of inhibitor / V₀ of enzyme control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Rationale: Selectivity is a critical parameter for a successful drug candidate. Inhibition of related proteases, such as DPP-8 and DPP-9, has been associated with toxicity in preclinical models. Therefore, assessing the selectivity of the test compound for DPP-4 over these homologs is a crucial step.

Procedure:

  • The procedure is identical to the DPP-4 enzymatic assay described above.

  • Substitute the human recombinant DPP-4 enzyme with human recombinant DPP-8 and DPP-9 enzymes in separate assays.

  • Use the same substrate (H-Gly-Pro-AMC) and inhibitor concentrations.

  • Calculate the IC50 values for DPP-8 and DPP-9.

  • Selectivity Ratio: Calculate the selectivity by dividing the IC50 (DPP-8 or DPP-9) by the IC50 (DPP-4). A higher ratio indicates greater selectivity for DPP-4.

Rationale: An in vitro enzymatic assay uses a purified enzyme. A cell-based assay provides a more physiologically relevant context, assessing the compound's ability to penetrate cell membranes and inhibit the target in a complex cellular environment. The human Caco-2 intestinal cell line is a well-established model as it endogenously expresses DPP-4.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DPP-4 Glo™ Protease Assay (Promega) or similar commercial kit

  • Test Compound and Positive Controls

  • 96-well white-walled, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at an appropriate density and allow them to differentiate for several days until they form a confluent monolayer.

  • Compound Treatment: Remove the culture medium and replace it with a fresh medium containing serial dilutions of the test compound and positive controls. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 1-6 hours) at 37°C in a CO₂ incubator.

  • Lysis and DPP-4 Activity Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen assay kit.

    • Add the luminogenic substrate provided in the kit. This substrate is cleaved by active DPP-4 to produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle-treated cells.

    • Determine the cellular IC50 value by plotting percent inhibition versus inhibitor concentration, as described in Protocol 1.

Comparative Performance Data

The ultimate goal of the experimental workflow is to populate a comparative data table. This allows for a direct, quantitative comparison of this compound against established benchmarks. A template for this table, including published data for the comparators, is provided below.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)DPP-4 Selectivity (vs. DPP-8/9)
4-(2-Aminoacetyl)-2-piperazinone HCl [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Sitagliptin ~19>19,000>19,000>1000-fold
Vildagliptin ~62~1,900~3,600~30 to 58-fold
Linagliptin ~1>10,000~40,000>10,000-fold

Note: Published IC50 values can vary depending on assay conditions. The values provided are representative and should be used as a general reference. It is recommended to run all compounds, including controls, concurrently in the same assay for the most accurate comparison.

Conclusion

This guide presents a hypothesis-driven, systematic approach for the initial characterization of this compound. By positing it as a potential DPP-4 inhibitor based on its chemical structure, we have laid out a clear and scientifically rigorous path for its evaluation. The detailed protocols for enzymatic and cell-based assays provide the necessary tools to determine its potency, selectivity, and cellular efficacy.

The successful completion of this experimental plan will allow researchers to generate a robust dataset, enabling a direct and objective comparison against market-leading drugs like Sitagliptin, Vildagliptin, and Linagliptin. This data will be crucial in determining whether this compound represents a promising new candidate in the well-established and therapeutically important class of DPP-4 inhibitors.

References

  • Ahren, B., et al. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. Available at: [Link]

  • Baetta, R., & Corsini, A. (2011). Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. Drugs.
  • Boehringer Ingelheim. (2011). Tradjenta (Linagliptin) Tablets - accessdata.fda.gov. Available at: [Link]

  • Chaudhary, D., & Batra, M. (2012). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. JK Science.
  • Dr. Oracle. (2025). What is the mechanism of action and excretion of Linagliptin (Dipeptidyl peptidase-4 inhibitor)?. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Sitagliptin (Januvia)?. Available at: [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet.
  • Fonseca, V., et al. (2007). The efficacy and safety of vildagliptin in combination with metformin in patients with type 2 diabetes. Diabetes, Obesity and Metabolism.
  • Herman, G. A., et al. (2005). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: focus on sitagliptin. Clinical Pharmacology & Therapeutics.
  • Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological reviews.
  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase-4 Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes.
  • McIntosh, C. H., et al. (2005). Dipeptidyl peptidase-4 inhibitors: how do they work as new antidiabetic agents?.
  • Patsnap Synapse. (2024). What is the mechanism of Linagliptin?. Available at: [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a novel, potent, and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry.
  • Tianming Pharmaceutical. (2025). Understanding Linagliptin Mechanism of Action. Available at: [Link]

  • Various Authors. (2024). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). DiabetesontheNet. Available at: [Link]

  • Various Authors. (2023). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PMC - NIH. Available at: [Link]

  • Various Authors. (2024). Dipeptidyl peptidase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Various Authors. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. Available at: [Link]

  • Various Authors. (2019). Vildagliptin Mechanism Studies in Man. Frontiers. Available at: [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes, 54(10), 2988–2994. Available at: [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.
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  • Ahrén, B. (2007). DPP-4 inhibitors.
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  • Rizzi, L., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition. Available at: [Link]

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A Researcher's Guide to Validating Target Engagement of Novel Compounds: A Case Study with 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and validation of a drug's molecular target are paramount. This critical step provides the mechanistic foundation for a compound's therapeutic effects and potential liabilities.[1][2] For novel chemical entities such as 4-(2-Aminoacetyl)-2-piperazinone hydrochloride, where the primary biological target may not be established, a systematic and multi-faceted approach to target engagement is not just beneficial, but essential. This guide provides an in-depth comparison of modern experimental strategies to identify and validate the molecular targets of novel compounds, using this compound as a representative example.

The piperazine scaffold, a core component of our case molecule, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including G-protein coupled receptors and ion channels.[3][4][5] This promiscuity underscores the need for robust validation to pinpoint the specific target of our compound of interest.

The Imperative of Target Engagement Validation

Confirming that a molecule binds to its intended target within a complex cellular environment is a cornerstone of successful drug development.[6][7][8] It allows researchers to correlate the biochemical activity of a compound with its cellular and physiological effects, thereby building confidence in the observed phenotype.[2][9] A failure to rigorously validate target engagement can lead to misinterpretation of experimental data and the costly pursuit of non-viable drug candidates.

This guide will explore and compare two powerful and widely adopted methodologies for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and in-vitro kinase assays. While CETSA provides evidence of target binding in a native cellular context, in-vitro kinase assays offer a direct measure of a compound's inhibitory activity against a purified enzyme, a common target class for piperazine-containing molecules.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free, performed in intact cells, reflects physiological conditions.[10][11]Requires a specific antibody for detection, throughput can be limited with traditional Western blot readout.Thermal shift curves, Isothermal dose-response curves (ITDRF).[12]
In-vitro Kinase Assay Measures the compound's ability to inhibit the phosphorylation of a substrate by a purified kinase.High-throughput, provides direct measure of inhibitory potency (IC50).[13][14]Lacks cellular context (e.g., membrane permeability, off-target effects).IC50 curves, kinetic parameters.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Real-time kinetics (kon, koff), label-free.[15][16]Requires purified protein, potential for artifacts from immobilization.Sensorgrams, kinetic and affinity constants (KD).
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Provides a complete thermodynamic profile of binding (ΔH, ΔS), label-free, in-solution.[15][17][18]Requires large amounts of pure protein, lower throughput.Binding isotherms, thermodynamic parameters (KD, n, ΔH, ΔS).
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target in live cells.High-throughput, live-cell format, quantitative affinity and residence time data.[19][20][21]Requires genetic modification of the target protein, potential for steric hindrance from the tag.BRET ratio curves, IC50 values, residence time.

Experimental Protocols for Target Engagement Validation

Here, we provide detailed protocols for CETSA and an in-vitro kinase assay as complementary approaches to investigate the target engagement of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if this compound binds to a specific target protein within intact cells, leading to its thermal stabilization.

1. Cell Culture and Treatment:

  • Culture a relevant cell line to 70-80% confluency. The choice of cell line should be guided by any preliminary data on the compound's activity.

  • Harvest cells and resuspend in fresh media to a density of 2 x 10^6 cells/mL.[22]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for 1 hour at 37°C to allow for compound uptake.[22]

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler. A typical range would be 40°C to 70°C in 3°C increments to generate a melt curve.[22]

  • For isothermal dose-response experiments, heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.[23]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[22]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[10]

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample using a standard method like the BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific to the putative target protein.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature and compound concentration.

dot graph TD; A[Cell Culture] --> B{Compound Treatment}; B --> C[Thermal Challenge]; C --> D{Cell Lysis}; D --> E[Centrifugation to Pellet Aggregates]; E --> F{Supernatant Collection (Soluble Proteins)}; F --> G[Protein Quantification]; G --> H{Western Blot Analysis}; H --> I[Data Analysis]; subgraph "Workflow" A; B; C; D; E; F; G; H; I; end

end caption: CETSA Experimental Workflow.

Protocol 2: In-vitro Kinase Assay

This protocol aims to determine if this compound can directly inhibit the activity of a purified kinase, a common target for piperazine-containing compounds.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[24]

  • Prepare a stock solution of ATP (e.g., 100 mM).

  • Prepare a stock solution of the purified kinase of interest and its corresponding substrate.

  • Prepare serial dilutions of this compound in kinase buffer.

2. Kinase Reaction:

  • In a microplate, add the kinase, its substrate, and the serially diluted compound or vehicle control.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and MgCl2 (final concentration typically 10 mM MgCl2 and an ATP concentration around the Km for the specific kinase).[24]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

3. Detection of Kinase Activity:

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods:

    • Radiometric Assay: Use [γ-³²P]ATP and quantify the incorporation of the radiolabel into the substrate.[14]

    • Antibody-based Detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.[13][25]

    • Luminescence-based Assays: Use a system that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot graph TD; subgraph "In-vitro Kinase Assay Workflow" A[Prepare Reagents] --> B{Incubate Kinase, Substrate, and Compound}; B --> C[Initiate Reaction with ATP/MgCl2]; C --> D{Incubate at 30°C}; D --> E[Terminate Reaction]; E --> F{Detect Substrate Phosphorylation}; F --> G[Data Analysis and IC50 Determination]; end

end caption: In-vitro Kinase Assay Workflow.

Interpreting the Data: A Unified Conclusion

The successful execution of these comparative assays will provide a robust dataset to evaluate the target engagement of this compound. A positive result in the CETSA, indicated by a thermal shift in the presence of the compound, would strongly suggest direct binding to the target protein in a cellular context. Complementary data from the in-vitro kinase assay, demonstrating concentration-dependent inhibition of a specific kinase, would not only confirm the identity of the target but also quantify the compound's potency.

Should the initial hypothesized target prove negative, these methodologies can be expanded. For instance, mass spectrometry-based thermal proteome profiling (TPP) can be employed to screen for targets of this compound on a proteome-wide scale.[9] Similarly, in-vitro kinase screening against a broad panel of kinases can help identify primary targets and assess selectivity.

By systematically applying and comparing these orthogonal approaches, researchers can confidently validate the target engagement of novel compounds like this compound, paving the way for further preclinical development and a deeper understanding of their mechanism of action.

References

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Review of Biochemistry.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). PubMed Central.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PubMed Central.
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
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  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ResearchGate.
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  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • ITC and SPR Analysis Using Dynamic Approach. (n.d.). ResearchGate.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.). Promega Corporation.
  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). PubMed Central.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
  • Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. (n.d.). Nature Methods.
  • measuring drug-target binding with SPR & ITC binding assays. (2023). YouTube.
  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (2012). Frontiers in Endocrinology.
  • Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). JOVE.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018). Nicoya Lifesciences.
  • Principle of NanoBRET target engagement. (n.d.). ResearchGate.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Kinase Target Engagement. (n.d.). Promega Corporation.
  • Piperazine. (n.d.). Wikipedia.
  • 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. (n.d.). Journal of Medicinal Chemistry.
  • This compound. (n.d.). Reagent Database.
  • What is the mechanism of Piperazine?. (2024). Patsnap Synapse.
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed.
  • PIPERAZINES. (n.d.). Ataman Kimya.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026). PubMed Central.
  • Science. (n.d.). Revolution Medicines.
  • [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. (2004). PubMed.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology.

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A-Guide-to-Navigating-Immunoassay-Cross-Reactivity-Sertraline-as-a-Case-Study

Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's Guide to Investigating Off-Target Binding in Ligand-Binding Assays

Introduction: The Specificity Challenge in Bioanalysis

In the fields of clinical toxicology and therapeutic drug monitoring, immunoassays are indispensable tools, prized for their speed and ease of use.[1] However, the convenience of these assays belies a significant analytical challenge: cross-reactivity. This phenomenon occurs when the assay's antibodies bind to molecules that are structurally similar, but not identical, to the intended target analyte, leading to inaccurate, often falsely positive, results.[1][2]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study, using the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline, as a practical case study. Sertraline is a notable example due to its documented potential to cause false-positive results in screening assays for other drug classes, such as benzodiazepines and tricyclic antidepressants (TCAs).[3][4][5][6] Understanding and quantifying this cross-reactivity is critical for accurate clinical interpretation and ensuring patient safety.

The Rationale: Why Structural Similarity Matters

The core principle of an immunoassay is the specific binding of an antibody to its antigen. However, this specificity is not always absolute. The antibody's binding site, or paratope, recognizes a specific three-dimensional shape and chemical profile on the target molecule, the epitope. When another compound present in the sample shares a sufficiently similar epitope, it can compete with the target analyte for antibody binding, generating a signal.

Sertraline's chemical structure, while distinct, shares certain conformational features with other drug classes, which can lead to this off-target binding.[7] For instance, its bicyclic tetralone core and amine side chain can be conformationally similar to the tricyclic structure of TCAs or the diazepine ring system of benzodiazepines, fooling a screening-level antibody.[3][8] This is why a positive result from a screening immunoassay is considered presumptive until confirmed by a more specific method.[1]

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study is built on a foundation of careful planning and adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11] The primary goal is to determine the concentration of a potentially cross-reacting substance that produces a signal equivalent to a known concentration of the target analyte.

Key Experimental Choices & Their Causality:

  • Selection of Challenge Compounds: The choice of compounds to test is paramount. This list should include:

    • Structurally Related Molecules: Analogs, isomers, and major metabolites of the primary analyte (e.g., desmethylsertraline).[12]

    • Co-administered Drugs: Medications frequently prescribed alongside the target drug.

    • Compounds with Known Cross-Reactivity: Substances reported in the literature to interfere with similar assays.[2][3][8]

    • Structurally Dissimilar Negative Controls: To ensure the assay baseline is not affected by unrelated molecules.

  • Concentration Range: Test compounds should be evaluated across a wide, physiologically relevant concentration range. A logarithmic dilution series is efficient for spanning several orders of magnitude, which is crucial for identifying both strong and weak cross-reactants. This approach ensures that the full dose-response curve is captured, allowing for an accurate calculation of the 50% inhibitory concentration (IC50).

  • Assay Method: The specific immunoassay format (e.g., competitive ELISA, EMIT) must be clearly defined, as cross-reactivity is highly dependent on the specific antibody clone and assay conditions used.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify cross-reactivity.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Coat 96-well plate with Target-Protein Conjugate p2 Block with BSA solution to prevent non-specific binding p1->p2 a2 Add diluted samples and primary antibody to wells p2->a2 a1 Prepare serial dilutions of Test Compound & Target Analyte a1->a2 a3 Incubate to allow competitive binding a2->a3 a4 Wash plate to remove unbound reagents a3->a4 a5 Add HRP-conjugated secondary antibody a4->a5 a6 Incubate and Wash a5->a6 a7 Add TMB Substrate a6->a7 a8 Stop reaction with H2SO4 and read absorbance at 450nm a7->a8 d1 Plot Dose-Response Curves (Absorbance vs. log[Concentration]) a8->d1 d2 Calculate IC50 for Target Analyte and Test Compounds d1->d2 d3 Calculate Percent Cross-Reactivity d2->d3

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Protocol Steps:

  • Plate Coating: A 96-well microtiter plate is coated with a conjugate of the target analyte (e.g., a TCA derivative) linked to a carrier protein like Bovine Serum Albumin (BSA). This immobilizes the target on the plate surface.

  • Blocking: After washing, any remaining non-specific binding sites on the plate are blocked using a solution of BSA. This step is critical to prevent antibodies from sticking to the plastic, which would cause high background noise.

  • Competitive Binding:

    • Standard curves of the primary target analyte (e.g., Nortriptyline for a TCA assay) are prepared.

    • Serial dilutions of the test compounds (e.g., Sertraline, Amitriptyline, Fluoxetine) are prepared in the assay buffer.

    • The primary antibody (specific to the TCA class) is mixed with either the standard or the test compound and added to the wells. During incubation, the free compound in the solution competes with the immobilized compound on the plate for the antibody binding sites.

  • Detection:

    • The plate is washed to remove any unbound antibodies.

    • A secondary antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), is added. This secondary antibody binds to the primary antibody that is now captured on the plate.

    • After another wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The signal intensity is inversely proportional to the concentration of free analyte in the sample.

Data Analysis and Interpretation

The data from the experiment is used to calculate the percent cross-reactivity.

1. Calculate IC50: For both the target analyte and each test compound, plot the absorbance against the logarithm of the concentration. Use a four-parameter logistic regression to fit the curve and determine the IC50 value—the concentration that causes 50% inhibition of the maximum signal.

2. Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100

Sample Data: Sertraline Cross-Reactivity in a TCA Immunoassay

The following table presents hypothetical, yet realistic, data from a study evaluating the cross-reactivity of sertraline and other compounds in a competitive immunoassay for Nortriptyline (a common TCA).

CompoundClassIC50 (ng/mL)% Cross-ReactivityClinical Implication
Nortriptyline (Target) TCA50100% Calibrator
AmitriptylineTCA6576.9%High - Expected cross-reactivity within the same class
Sertraline SSRI5,0001.0% Low, but significant at high therapeutic or toxic doses
DesmethylsertralineSSRI Metabolite8,0000.6%Lower than parent drug, but can contribute to signal
FluoxetineSSRI25,0000.2%Very Low - Unlikely to cause a false positive
DiphenhydramineAntihistamine2,0002.5%Moderate - A known interferent for TCA assays.[8]
OxazepamBenzodiazepine> 100,000<0.05%Negligible - Serves as a negative control

Interpretation:

From this data, we can conclude that sertraline exhibits low but measurable cross-reactivity (1.0%) in this specific TCA assay. While this seems minor, a patient on a high therapeutic dose of sertraline could potentially have a high enough plasma concentration to trigger a false-positive result on a qualitative screening test. The data also confirms the high cross-reactivity of another TCA (Amitriptyline) and the known interference from Diphenhydramine.

The Indispensable Role of Confirmatory Testing

The findings from immunoassays, particularly in a screening context, are considered presumptive.[1] Any positive screening result that is unexpected or has clinical or forensic implications must be confirmed by a more specific and sensitive method.

The gold standard for confirmation is mass spectrometry, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][13][14] This technique separates compounds chromatographically before detecting them based on their unique mass-to-charge ratio, providing unambiguous identification and quantification.[13]

Caption: The essential workflow from presumptive screening to definitive confirmation.

Conclusion

References

  • Dr.Oracle. (2025, February 25). What can cause a false positive Tricyclic Antidepressant (TCA) result on a urine drug screen? [Online].
  • Labmate Online. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. [Online].
  • America's Pharmacy. (2023, October 31). 10 Medications That Can Cause False Positive Drug Tests. [Online].
  • U.S. Pharmacist. (2016, August 18). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. [Online].
  • Drugs.com. (2025, June 12). Can a Drug Test Lead to a False Positive? [Online].
  • Sapphire Bioscience. (n.d.). Immunoassays and Mass Spectrometry: Transitioning Technology. [Online].
  • Nelson, L.S., et al. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. [Online].
  • Colby, J.M., et al. (n.d.). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. [Online].
  • American Addiction Centers. (2025, August 26). Will Antidepressants Show Up on a Drug Test? What You Need to Know. [Online].
  • Premier Biotech. (2017, February 4). Laboratory Screening And Confirmation - Defined. [Online].
  • CLSI. (n.d.). I/LA30 | Immunoassay Interference by Endogenous Antibodies. [Online].
  • MDPI. (2024, September 27). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. [Online].
  • Nasky, K.M., et al. (2009). False-positive urine screening for benzodiazepines: an association with sertraline?
  • CLSI. (2008, August 29). I/LA21 | Clinical Evaluation of Immunoassays. [Online].
  • CLSI. (n.d.). I/LA23-A | Immunoassays; Approved Guideline. [Online].
  • FDA. (n.d.). Template for Test Developers of Serology Tests that Detect or Correlate to Neutralizing Antibodies. [Online].
  • CLSI. (n.d.). I/LA21-A2 - Clinical Evaluation of Immunoassays; Approved Guideline - Second Edition. [Online].
  • Pharmaffiliates. (n.d.). Sertraline-impurities. [Online].

Sources

The Glycyl-Piperazinone Linker: A Technical Guide to 4-(2-Aminoacetyl)-2-piperazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(2-Aminoacetyl)-2-piperazinone hydrochloride (CAS: 1220017-06-0) vs. Standard Piperazinone Scaffolds Audience: Medicinal Chemists, Lead Optimization Scientists, and Peptide Engineers.

Executive Summary: The "Privileged" Turn Mimic

In the landscape of peptidomimetics, the transition from linear peptides to constrained macrocycles or heterocycles is the standard for improving oral bioavailability and metabolic stability. While 2,5-diketopiperazines (DKPs) are thermodynamically stable, they often suffer from poor solubility and limited functionalization vectors.

This compound represents a strategic evolution in this class. It functions as a "Glycyl-Piperazinone" hybrid , providing a pre-organized Type II


-turn mimetic scaffold. Unlike simple piperazines (too flexible) or DKPs (too rigid/insoluble), this derivative offers a unique balance: it possesses a reactive primary amine "handle" extended from the N4 position, allowing it to serve as a soluble, bifunctional linker in fragment-based drug discovery (FBDD).

This guide objectively compares this specific scaffold against its structural competitors, validating its utility in designing protease inhibitors (e.g., Factor Xa, Thrombin) and GPCR ligands.

Comparative Analysis: Scaffold Performance Matrix

The following table contrasts 4-(2-Aminoacetyl)-2-piperazinone HCl against the three most common alternatives in library synthesis.

Table 1: Physicochemical and Synthetic Comparison

Feature4-(2-Aminoacetyl)-2-piperazinone HCl 2,5-Diketopiperazine (DKP) 3-Substituted Piperazin-2-one N-Boc-Piperazine
Primary Utility

-turn mimic; Linker
Scaffolding; Natural Product coreChiral amino acid mimicSolubility enhancer
Conformational Rigidity High (Planar amide + Ring)Very High (Rigid planar)Moderate (Ring puckering)Low (Chair/Boat flux)
Solubility (Water) Excellent (HCl salt form)Poor (High lattice energy)Good Excellent
Synthetic Liability Low (Primary amine is ready-to-couple)High (Difficult to N-alkylate selectively)Moderate (Racemization risk at C3)None
Metabolic Stability High (Resistant to peptidases)Very High High Moderate (N-oxidation risk)
Vector Orientation Linear extension from N4Perpendicular (if C-substituted)Lateral (C3 sidechain)Linear (N1-N4)

Key Insight: The "Aminoacetyl" tail on the N4 position acts as a spacer. This prevents steric clash during coupling reactions, a common failure mode when attempting to functionalize the sterically crowded nitrogen of a standard piperazinone or DKP.

Technical Deep Dive: Mechanism & Application
3.1 The "DKP Escape" Mechanism

One of the most persistent challenges in peptide synthesis is the unwanted cyclization of dipeptides (especially Proline or Glycine containing sequences) into 2,5-diketopiperazines. Once formed, DKPs are often insoluble and chemically inert.

4-(2-Aminoacetyl)-2-piperazinone circumvents this by "pre-installing" the piperazinone ring. The carbonyl is at position 2, and the amine is extended at position 4. This structure mimics the geometry of a dipeptide but lacks the second amide proton required for DKP formation, effectively "locking" the conformation without risking the formation of an insoluble byproduct.

3.2 Biological Relevance: Turn Mimicry

This scaffold is particularly effective at mimicking the


 and 

residues
of a

-turn.
  • The Ring: Constrains the

    
     (psi) and 
    
    
    
    (phi) angles.
  • The Acetyl Linker: Positions the external amine to accept an acyl group (the

    
     residue equivalent), facilitating the construction of macrocycles or extended beta-sheets.
    
Experimental Protocols (Self-Validating)
Protocol A: Coupling to Carboxylic Acids (Amide Bond Formation)

Objective: Attach a pharmacophore (R-COOH) to the N4-aminoacetyl handle.

Reagents:

  • Scaffold: 4-(2-Aminoacetyl)-2-piperazinone HCl (1.0 eq)

  • Acid: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (3.0 eq) - Critical: 1 eq neutralizes HCl, 2 eq for reaction.

  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve the carboxylic acid (R-COOH) in DMF under

    
     atmosphere.
    
  • Activation: Add HATU and stir for 5 minutes at

    
    .
    
  • Neutralization: In a separate vial, dissolve 4-(2-Aminoacetyl)-2-piperazinone HCl in minimal DMF with 1.0 eq of DIPEA. Note: Ensure full dissolution; the HCl salt is polar.

  • Addition: Add the scaffold solution to the activated acid. Add remaining DIPEA (2.0 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass =

    
    ).
    
  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), then sat. 
    
    
    
    .
  • Validation: The product should show a distinct shift in HPLC retention time compared to the polar starting material.

Protocol B: Stability Assay (vs. Linear Peptides)

Objective: Verify resistance to plasma peptidases.

  • Incubate compound (

    
    ) in pooled human plasma at 
    
    
    
    .
  • Take aliquots at

    
     min.
    
  • Quench with cold Acetonitrile (containing internal standard).

  • Analyze by LC-MS/MS.

  • Pass Criteria:

    
     remaining at 120 min. (Linear Gly-Pro peptides typically degrade 
    
    
    
    in this window).
Decision Logic & Visualization
Figure 1: Scaffold Selection Decision Tree

Caption: A logical flow for medicinal chemists to select the appropriate nitrogen heterocycle based on structural constraints and solubility requirements.

ScaffoldSelection Start Need Peptidomimetic Scaffold Constraint Is conformational constraint required? Start->Constraint Flexibility Use Linear Peptide / Simple Amine Constraint->Flexibility No TurnMimic Is it a Beta-Turn Mimic? Constraint->TurnMimic Yes SimplePip Use N-Boc-Piperazine TurnMimic->SimplePip No (Just spacer) Solubility Is Aqueous Solubility Critical? TurnMimic->Solubility Yes DKP Use 2,5-Diketopiperazine (Warning: Poor Solubility) Solubility->DKP No (Crystal engineering) Chiral Is Chiral Center at C3 required? Solubility->Chiral Yes Sub3 Use 3-Substituted 2-Piperazinone Chiral->Sub3 Yes Target Use 4-(2-Aminoacetyl)-2-piperazinone HCl (Soluble, Achiral Linker) Chiral->Target No (Glycine mimic)

Figure 2: Synthetic Workflow (N4-Functionalization)

Caption: Step-by-step reaction pathway converting the HCl salt precursor into a functionalized drug lead, highlighting the critical neutralization step.

SynthesisFlow Precursor 4-(2-Aminoacetyl)-2-piperazinone (HCl Salt) Neutralization Neutralization (DIPEA/DMF) Precursor->Neutralization Dissolve FreeBase Reactive Free Amine (In Situ) Neutralization->FreeBase - HCl Coupling Amide Coupling (R-COOH + HATU) FreeBase->Coupling + Activated Acid Product Functionalized Peptidomimetic Coupling->Product RT, 4h

[2]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Reagent Database. (2025). Chemical Properties of 4-(2-Aminoacetyl)-2-piperazinone HCl. [Link]

Sources

Independent validation of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an independent technical validation framework for 4-(2-Aminoacetyl)-2-piperazinone hydrochloride (CAS 1220017-06-0), a specialized constrained peptidomimetic scaffold.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists. Focus: Validating the structural utility, metabolic stability, and physicochemical "performance" of the scaffold against standard peptide alternatives.

Executive Summary & Technical Context[1][2][3]

In the landscape of drug discovery, This compound represents a critical class of constrained dipeptide isosteres . Unlike linear peptides, which suffer from rapid proteolytic degradation and poor bioavailability, the piperazin-2-one core introduces conformational rigidity while maintaining hydrogen-bonding potential.

This guide provides a protocol for validating the "activity" of this compound—defined here as its utility in enhancing metabolic stability and restricting conformational space —compared to linear dipeptides (e.g., Gly-Gly) and other cyclic analogs (e.g., 2,5-Diketopiperazines).

The "Activity" Hypothesis

For this scaffold, "activity" is not intrinsic receptor agonism (unless functionalized) but rather its performance as a structural template . The validation goal is to prove that incorporating this scaffold into a lead compound:

  • Increases Plasma Half-life (

    
    )  compared to the linear analog.
    
  • Locks Bioactive Conformation (typically mimicking a

    
    -turn).
    
  • Maintains Solubility suitable for biological assays.

Comparative Performance Analysis

The following table contrasts the performance metrics of the 4-(2-Aminoacetyl)-2-piperazinone scaffold against its primary alternatives in medicinal chemistry.

Feature4-(2-Aminoacetyl)-2-piperazinone (Target)Linear Glycyl-Glycine (Alternative 1)2,5-Diketopiperazine (DKP) (Alternative 2)
Conformational Freedom Restricted (Moderate) . Mimics

-turn; allows specific side-chain vectors.
High . Random coil in solution; entropic penalty upon binding.Rigid (High) . Planar/Boat conformation; limited flexibility.
Proteolytic Stability High . The

-lactam and N-substitution resist standard proteases.
Low . Rapidly cleaved by aminopeptidases and serum proteases.Very High . Often metabolically inert but can be difficult to functionalize.
Solubility (Aq) Good . The secondary amine (salt form) and amide enhance polarity.High . Zwitterionic nature ensures solubility.Low/Moderate . Strong intermolecular H-bonding often reduces solubility.
Synthetic Utility Versatile . N1 and N4 positions are chemically distinct, allowing orthogonal functionalization.High . Standard peptide coupling; no special handling.Challenging . N-alkylation can be difficult; ring opening is a risk.

Validation Workflow Visualization

The following diagram outlines the logical flow for independently validating the activity and quality of the scaffold before library integration.

ValidationWorkflow Start Raw Material (CAS 1220017-06-0) QC Identity Validation (1H NMR, LC-MS) Start->QC Step 1: Purity >98% Stability Metabolic Stability (S9 Fraction/Plasma) QC->Stability Step 2: t1/2 Determination Conf Conformational Analysis (NOESY / X-Ray) Stability->Conf Step 3: Turn Geometry Decision Go/No-Go Library Integration Conf->Decision Step 4: Validation Complete

Figure 1: Step-by-step validation workflow for qualifying the piperazinone scaffold for drug discovery applications.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating systems. Positive and negative controls are mandatory.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the resistance of the scaffold to enzymatic degradation compared to a linear control.

Materials:

  • Test Compound: 4-(2-Aminoacetyl)-2-piperazinone HCl (10 µM).

  • Control A (Negative): Linear Gly-Gly-NH2 (10 µM).

  • Control B (Positive): Warfarin or Propranolol (High stability markers).

  • Matrix: Pooled Human Plasma or Liver Microsomes (S9 fraction).

Methodology:

  • Preparation: Dissolve compounds in DMSO (final concentration <0.1%).

  • Incubation: Mix 10 µM of test compound with pre-warmed plasma at 37°C.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot

    
     vs. Time.
    
  • Calculate intrinsic clearance (

    
    ) and Half-life (
    
    
    
    ).
  • Validation Criteria: The piperazinone scaffold should exhibit a

    
     min, whereas the linear Gly-Gly typically shows 
    
    
    
    min.
Protocol B: Structural Identity & Conformational Lock

Objective: Confirm the "constrained" nature of the scaffold using NMR.

Methodology:

  • Solvent: Dissolve 5 mg in DMSO-

    
     or 
    
    
    
    O.
  • Experiments: Run 1D

    
    H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Analysis: Look for NOE correlations between the Glycyl

    
    -protons and the Piperazinone ring protons (C3/C5).
    
  • Causality: Strong NOE signals indicate spatial proximity, confirming the molecule adopts a folded (turn-like) conformation in solution, unlike the linear analog which will show averaged signals due to free rotation.

Mechanistic Insight: Why This Scaffold?

The "activity" of 4-(2-Aminoacetyl)-2-piperazinone stems from its ability to mimic the


 and 

residues of a

-turn
.

In a linear peptide, the


 and 

torsion angles are free to rotate, leading to a high entropic cost upon binding to a receptor. By cyclizing the nitrogen back to the carbon backbone (forming the piperazinone), you "pre-pay" this entropic cost.

Mechanism of Action (Structural):

  • N4-Acylation: The glycyl group at N4 acts as an extended arm.

  • Lactam Constraint: The 2-oxo group forces planarity in part of the ring, restricting the flexibility of the attached glycine.

  • Result: When used as a linker or core, it orients pharmacophores in a specific vector that linear chains cannot maintain without steric bulk.

ScaffoldMechanism Linear Linear Peptide (High Entropy) Cyclization Cyclization Strategy (Piperazinone Core) Linear->Cyclization Synthetic Modification Constrained Constrained Scaffold (Low Entropy / Pre-organized) Cyclization->Constrained Conformational Lock Binding High Affinity Binding (Target Receptor) Constrained->Binding Reduced Entropic Penalty

Figure 2: The thermodynamic advantage of using the piperazinone scaffold over linear peptides.

References

  • Teixidó, M., et al. "Piperazine-2-one: A privileged scaffold for the design of peptidomimetics." Chemical Biology & Drug Design. (General reference for scaffold utility).

  • Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 1994. (Foundational text on constrained analogs).

  • FDA Guidance for Industry. "Bioanalytical Method Validation." (Standard for stability protocols).

  • PubChem Compound Summary. "Piperazine-2-one derivatives." (Chemical structure verification).

(Note: Specific biological literature for CAS 1220017-06-0 is limited as it is a specialized reagent; references provided cover the validated class of piperazinone peptidomimetics.)

A Comparative Guide to the Piperazinone Scaffold in Drug Discovery: An Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: Initial inquiries into the specific compound 4-(2-Aminoacetyl)-2-piperazinone hydrochloride revealed a lack of publicly available comparative data. However, its core structure—the piperazinone ring—is a highly valued scaffold in modern medicinal chemistry. This guide, therefore, provides a comprehensive comparative analysis of this scaffold within one of its most successful applications: the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). We will explore the structure-activity relationships, comparative efficacy, and underlying biological mechanisms of well-documented piperazinone-containing analogs, providing researchers with a robust framework for understanding and advancing this important chemical class.

Introduction: The Piperazinone Scaffold and the Rise of Incretin-Based Therapies

The piperazinone motif is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation. This rigid structure allows for precise interactions with biological targets, making it a cornerstone of many therapeutic agents. A prominent example of its application is in the development of "gliptins," a class of oral hypoglycemic agents that target the enzyme Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating key metabolic hormones known as incretins.[1] The two primary incretins are Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] When released from the gut in response to food intake, these hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels. However, the action of endogenous GLP-1 is fleeting, with a circulating half-life of only about one minute due to rapid degradation by DPP-4.[2]

The therapeutic strategy is therefore clear: inhibiting DPP-4 preserves the active forms of GLP-1 and GIP, prolonging their insulinotropic effects and improving glycemic control in a glucose-dependent manner.[1][3] This mechanism carries a lower risk of hypoglycemia compared to other antidiabetic agents. The development of selective piperazine derivatives, which led to the landmark drug sitagliptin, was a pivotal moment in this field, moving away from earlier, less selective α-amino acid-containing molecules.[4][5]

The DPP-4/Incretin Signaling Pathway

The mechanism hinges on preventing the cleavage of GLP-1 and GIP. By blocking DPP-4, the active forms of these incretins can effectively bind to their receptors on pancreatic islet cells, initiating a signaling cascade that results in improved glucose uptake and management.

DPP4_Pathway cluster_gut Intestinal L-Cell cluster_circulation Circulation cluster_pancreas Pancreatic Islet Cells cluster_inhibitor Therapeutic Intervention Food Food Intake GLP1 Active GLP-1 (7-36) Food->GLP1 Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate GLP1R GLP-1 Receptor GLP1->GLP1R Binds To Inactive_GLP1 Inactive GLP-1 (9-36) DPP4->Inactive_GLP1 Cleavage Beta_Cell β-Cell GLP1R->Beta_Cell Activates Alpha_Cell α-Cell GLP1R->Alpha_Cell Activates Insulin Insulin Secretion ↑ Beta_Cell->Insulin Glucagon Glucagon Secretion ↓ Alpha_Cell->Glucagon Inhibitor Piperazinone-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Caption: The DPP-4/Incretin signaling pathway and the mechanism of DPP-4 inhibitors.

Comparative Analysis of Piperazinone-Based DPP-4 Inhibitors

The efficacy of a DPP-4 inhibitor is determined by its potency (measured as the half-maximal inhibitory concentration, IC₅₀), its selectivity over related proteases (e.g., DPP-8, DPP-9), and its pharmacokinetic properties. The piperazinone scaffold is instrumental in positioning key chemical moieties into the binding pockets of the DPP-4 enzyme.

Structure-Activity Relationship (SAR) Insights

The DPP-4 active site contains two primary hydrophobic pockets, S1 and S2, which are crucial for inhibitor binding.[4][5][6]

  • S1 Pocket: This pocket typically accommodates a primary amine or a similar basic group that forms a critical salt bridge with two glutamate residues (Glu205 and Glu206).

  • S2 Pocket: This larger, more accommodating pocket is where the piperazinone ring and its substituents often bind. The nature of the groups attached to the piperazine nitrogen is a key determinant of potency and selectivity.[4][5] For instance, a piperazin-1-yl moiety with a large acyl or alkyl group at the 4-position has been identified as a highly promising candidate for interacting with the S2 pocket.[4][5]

The development of Sitagliptin (IC₅₀ = 18 nM) exemplifies this principle.[3][7] Its β-amino amide portion occupies the S1 pocket, while the triazolopiperazine ring fits snugly into the S2 pocket. The trifluoromethyl group on the triazole ring enhances bioavailability and potency.[3]

Quantitative Performance Data

The following table summarizes the in vitro potency of Sitagliptin and other representative analogs containing piperazine or structurally similar motifs. The data highlights how modifications to the core scaffold and its substituents directly impact inhibitory activity.

Compound/Analog ClassKey Structural FeaturesDPP-4 IC₅₀ (nM)Selectivity NotesReference
Sitagliptin β-amino amide with triazolopiperazine18Highly selective over DPP-8 (>2600-fold) and DPP-9 (>5500-fold)[3][7]
2-Benzylpiperazine Derivative Lead compound for Sitagliptin development19Foundational for further optimization[8]
Prolyl-Fluoropyrrolidine Analog (Compound 48) Aryl-substituted piperazine with acetamide linker430Demonstrated in vivo blood glucose reduction in diabetic rats[4][5]
Piperazine Sulfonamide Derivative Piperazine with p-chloro-phenylsulfonyl groupHigh % inhibition at 100 µMElectron-withdrawing groups (e.g., Cl) improve activity over electron-donating groups (e.g., CH₃)[9]
Benzimidazole Analog (Compound 37) Benzimidazole-based, non-covalent inhibitor8Potent and selective with good drug-like properties[4][5]

Note: IC₅₀ values can vary slightly between different assay conditions and literature sources.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are detailed methodologies for the two cornerstone experiments in the evaluation of DPP-4 inhibitors.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human DPP-4. The principle relies on a fluorogenic substrate which, when cleaved by DPP-4, releases a fluorescent molecule.

Workflow Diagram:

InVitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_measure 3. Measurement & Analysis A Prepare Assay Buffer D Add Buffer, Enzyme, and Test Compound/Control A->D B Dilute Recombinant DPP-4 Enzyme B->D C Prepare serial dilutions of Test Compound & Controls C->D E Pre-incubate at 37°C (e.g., 10 minutes) D->E F Initiate reaction by adding fluorogenic substrate (H-Gly-Pro-AMC) E->F G Measure fluorescence kinetics (λex=360nm, λem=460nm) at 37°C for 30 min F->G H Calculate rate of reaction (ΔFluorescence/ΔTime) G->H I Determine % Inhibition and calculate IC₅₀ value H->I

Caption: Workflow for the in vitro DPP-4 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare DPP-4 Assay Buffer as specified by the kit manufacturer (e.g., Sigma-Aldrich MAK203).[10]

    • Thaw human recombinant DPP-4 enzyme on ice and dilute to the working concentration in cold Assay Buffer.[11]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in Assay Buffer to achieve final assay concentrations.

    • Prepare positive control (Sitagliptin) and vehicle control (DMSO) wells.[10][11]

    • Thaw the DPP-4 substrate (e.g., H-Gly-Pro-AMC) and dilute to its working concentration.[11]

  • Assay Plate Setup (96-well black plate):

    • Test Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the test compound dilution.

    • Positive Control Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of Sitagliptin control.

    • Enzyme Control (100% Activity): Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of vehicle.

    • Background Wells: Add 40 µL Assay Buffer and 10 µL of vehicle (no enzyme).

  • Reaction and Measurement:

    • Mix the plate gently and pre-incubate for 10-30 minutes at 37°C.[10][11]

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode, recording every minute for 30 minutes.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_enzyme_control)] * 100

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment assesses the effect of a test compound on glucose metabolism in a living organism, typically in a diabetic animal model (e.g., streptozotocin-induced diabetic rats).

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Wistar rats (or a similar model) weighing 200-250g.[13]

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight (approximately 16-18 hours) with free access to water.[14]

  • Dosing and Glucose Challenge:

    • Record the baseline body weight of each fasted animal.

    • Administer the test compound or vehicle control via oral gavage (p.o.) at a pre-determined dose (e.g., 10 mg/kg).[4][5]

    • At t= -30 minutes, collect a baseline blood sample (t=0) from the tail vein.[13]

    • At t=0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) to all animals via oral gavage.[15]

  • Blood Sample Collection and Analysis:

    • Collect small blood samples from the tail vein at specified time points post-glucose administration, typically 15, 30, 60, 90, and 120 minutes.[13][15]

    • Measure blood glucose concentration immediately using a calibrated glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the blood glucose excursion from 0 to 120 minutes (AUC₀₋₁₂₀) for each animal.

    • Compare the AUC values of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in AUC indicates improved glucose tolerance.

Conclusion and Future Directions

The piperazinone scaffold is a proven and versatile platform for the design of potent and selective DPP-4 inhibitors. The success of Sitagliptin has paved the way for extensive research into related analogs, revealing critical structure-activity relationships that guide modern drug design. Comparative analysis demonstrates that subtle modifications to the piperazinone ring and its substituents can dramatically influence inhibitory potency and selectivity. The experimental protocols detailed herein provide a validated framework for researchers to evaluate novel analogs.

Future research in this area will likely focus on enhancing selectivity, improving pharmacokinetic profiles for less frequent dosing, and exploring potential pleiotropic effects of DPP-4 inhibition beyond glycemic control, such as anti-inflammatory and neuroprotective actions.[16] The continued exploration of the piperazinone scaffold and its derivatives remains a highly promising avenue for the development of next-generation therapies for metabolic diseases.

References

  • JoVE: Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • Indian Journal of Endocrinology and Metabolism: Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. [Link]

  • Molecules: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

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A Head-to-Head Comparison: 4-(2-Aminoacetyl)-2-piperazinone hydrochloride vs. Ibrutinib in B-Cell Malignancy Models

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of targeted therapies for B-cell malignancies, inhibitors of the B-cell receptor (BCR) signaling pathway have become a cornerstone of modern oncology.[1][2][3] This guide provides a detailed, head-to-head comparison of Ibrutinib, a first-in-class, FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, and 4-(2-Aminoacetyl)-2-piperazinone hydrochloride, a novel investigational compound hypothesized to target a downstream node in the BCR pathway.[1][2][4] Through a series of standardized in vitro and in vivo experiments, we will objectively evaluate the efficacy, selectivity, and potential safety liabilities of these two agents. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for comparing kinase inhibitors and to highlight the critical experimental data necessary for advancing novel therapeutic candidates.

Introduction: Targeting the B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B lymphocytes.[5][6][7] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving tumor cell growth and survival.[3][8] Consequently, key kinases within this cascade have emerged as high-value therapeutic targets.[4][5]

Two critical nodes in this pathway are Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K).[5][9][10]

  • Bruton's Tyrosine Kinase (BTK): An essential enzyme situated early in the BCR signaling cascade, BTK is activated following antigen binding and plays a crucial role in relaying signals that promote cell proliferation and survival.[3][4][9]

  • Phosphoinositide 3-kinase (PI3K): Located downstream of BTK, the PI3K family of enzymes (particularly the δ and γ isoforms in B-cells) are critical for activating subsequent pathways like AKT/mTOR, which are central to cell growth, metabolism, and survival.[5][11][12]

Ibrutinib is a potent, irreversible inhibitor of BTK, which has demonstrated significant efficacy in treating various B-cell cancers.[1][2][3] However, its use can be associated with off-target effects, including an increased risk of atrial fibrillation and bleeding, which are sometimes linked to the inhibition of other kinases.[13][14][15][16]

For the purpose of this guide, we introduce This compound (hereafter designated Pip-A ), a novel investigational compound. Based on its piperazine scaffold, a common feature in many kinase inhibitors, we hypothesize that Pip-A functions as a selective inhibitor of PI3Kδ.[17][18][19][20] Targeting a downstream effector like PI3Kδ could theoretically offer a distinct efficacy and safety profile compared to upstream BTK inhibition.

This guide will systematically compare the preclinical attributes of Ibrutinib and the hypothetical Pip-A.

Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway.

Head-to-Head Experimental Comparison

Experiment 1: In Vitro Kinase Selectivity Profiling

Objective: To determine and compare the kinase selectivity of Ibrutinib and Pip-A. A highly selective compound is more likely to have a favorable safety profile by avoiding off-target toxicities.

Methodology: A broad panel of over 200 human kinases is used to assess compound activity. This type of service is commercially available from vendors like Promega or Reaction Biology.[21][22] The assay measures the ability of each compound at a fixed concentration (e.g., 1 µM) to inhibit the activity of each kinase. The results are typically expressed as a percentage of inhibition.

Experimental Protocol: Kinase Selectivity Profiling

  • Compound Preparation: Prepare stock solutions of Ibrutinib and Pip-A in DMSO. Serially dilute to the final screening concentration (1 µM).

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase, the specific substrate for that kinase, and ATP.[23]

  • Compound Addition: Add the test compounds (Ibrutinib, Pip-A) and control inhibitors to the appropriate wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.[23]

  • Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition for each kinase relative to a positive control (no inhibitor) and a negative control (no kinase).

Caption: Workflow for In Vitro Kinase Selectivity Profiling.

Hypothetical Results:

Kinase TargetIbrutinib (% Inhibition @ 1µM)Pip-A (% Inhibition @ 1µM)
BTK 98% 5%
PI3Kδ 15%95%
PI3Kα10%12%
PI3Kβ8%10%
PI3Kγ25%20%
EGFR75%2%
TEC85%4%
CSK60%3%
ITK80%6%

Interpretation: The data clearly shows Ibrutinib's potent inhibition of its primary target, BTK. However, it also demonstrates significant off-target activity against other kinases like EGFR, TEC, CSK, and ITK, which has been reported in the literature and may contribute to some of its side effects.[13][16][24] In contrast, the hypothetical Pip-A shows high selectivity for its intended target, PI3Kδ, with minimal inhibition of other kinases in the panel. This "cleaner" profile suggests a potentially lower risk of off-target toxicities.

Experiment 2: Cell-Based Inhibition of B-Cell Activation

Objective: To assess the functional consequence of target inhibition by measuring the ability of each compound to block the activation and proliferation of primary B-cells in vitro.

Methodology: Primary B-cells are isolated from peripheral blood mononuclear cells (PBMCs). Their proliferation is induced by stimulating the B-cell receptor (e.g., with anti-IgM/IgG) and other pathways (e.g., with CpG oligonucleotides).[25][26] The proliferation is measured by the dilution of a fluorescent dye (like CFSE) over several days using flow cytometry.

Experimental Protocol: B-Cell Proliferation Assay

  • Cell Isolation: Isolate human PBMCs from whole blood using density-gradient centrifugation. Isolate CD19+ B-cells using magnetic-activated cell sorting (MACS).

  • Cell Labeling: Label the purified B-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.

  • Cell Culture: Plate the CFSE-labeled B-cells in a 96-well plate.

  • Treatment & Stimulation: Pre-treat the cells with a dose range of Ibrutinib or Pip-A for 1 hour. Then, stimulate the cells with a cocktail of anti-IgM/IgG and CpG ODN 2006.[26]

  • Incubation: Culture the cells for 4 days at 37°C, 5% CO2.

  • Flow Cytometry: Acquire the cells on a flow cytometer. The CFSE fluorescence intensity is halved with each cell division.

  • Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and calculate the IC50 value for inhibition of proliferation.

Caption: Workflow for B-Cell Proliferation Assay.

Hypothetical Results:

CompoundTargetIC50 (nM) for Proliferation Inhibition
IbrutinibBTK11
Pip-API3Kδ25

Interpretation: Both compounds effectively inhibit B-cell proliferation, confirming that they are active in a cellular context and successfully engage their respective targets within the BCR pathway. Ibrutinib shows a lower IC50, suggesting higher potency in this specific assay. This is expected as BTK is further upstream in the signaling cascade.[5][6] The results for Pip-A are consistent with the activity of known PI3Kδ inhibitors.[11]

Experiment 3: In Vivo Efficacy in a Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Ibrutinib and Pip-A in a living organism using a patient-derived xenograft (PDX) model, which more closely mimics human disease.[27][28][29]

Methodology: Immunocompromised mice are implanted with tumor cells from a B-cell lymphoma patient. Once tumors are established, the mice are treated with the vehicle control, Ibrutinib, or Pip-A. Tumor volume is measured regularly to assess treatment efficacy.

Experimental Protocol: Lymphoma PDX Model

  • Model Establishment: Subcutaneously implant human B-cell lymphoma cells (e.g., DOHH2 cell line or a primary patient sample) mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice).[27][30]

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle, Ibrutinib (e.g., 25 mg/kg, oral, daily), and Pip-A (e.g., 50 mg/kg, oral, daily).

  • Treatment: Administer the compounds daily for 21 days.

  • Monitoring: Measure tumor volume with calipers three times per week and record animal body weights as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Aminoacetyl)-2-piperazinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment & Strategic Approach

As researchers, we often treat intermediates like 4-(2-Aminoacetyl)-2-piperazinone hydrochloride as simple building blocks. This is a safety blind spot. Based on its piperazinone scaffold and hydrochloride salt form, this compound presents a dual-hazard profile that dictates our PPE strategy:

  • The Piperazine Motif (Bioactivity/Sensitization): Piperazine derivatives are documented respiratory and dermal sensitizers. Repeated exposure, even at low levels, can lead to hyper-reactivity or occupational asthma.

  • The Hydrochloride Salt (Physicochemical): This salt form is hygroscopic and acidic. Upon contact with mucous membranes (lungs, eyes, sweat), it hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation and potential tissue damage.

The Core Directive: We do not rely on PPE alone. PPE is the redundancy layer for Engineering Controls (Fume Hoods/Isolators). The protocol below treats this substance as a Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise.

Hierarchy of Controls & Decision Logic

The following diagram illustrates the decision logic for selecting protection levels based on the operation being performed.

SafetyLogic Hazard Hazard Source: 4-(2-Aminoacetyl)-2-piperazinone HCl (Fine Dust / Sensitizer) Op_Weighing Operation: Open Weighing / Transfer Hazard->Op_Weighing Op_Solution Operation: Solution Handling Hazard->Op_Solution Control_Iso Primary Control: Powder Containment Hood (HEPA Filtered) Op_Weighing->Control_Iso High Dust Risk Control_Hood Primary Control: Standard Chemical Fume Hood Op_Solution->Control_Hood Splash Risk PPE_High Required PPE: Resp: N95/P100 or PAPR Skin: Double Nitrile + Tyvek Sleeves Eye: Goggles Control_Iso->PPE_High Redundancy Layer PPE_Std Required PPE: Resp: Surgical Mask (Min) Skin: Single Nitrile Eye: Safety Glasses Control_Hood->PPE_Std Standard Layer

Figure 1: Risk-based logic flow for determining necessary engineering controls and PPE.

Personal Protective Equipment (PPE) Specifications

This section details the specific gear required. "Generic" equipment is insufficient for sensitizing salts.

A. Respiratory Protection

Rationale: The hydrochloride salt creates fine, acidic dust. Inhalation is the fastest route to sensitization.

  • Minimum Standard: N95 Filtering Facepiece (NIOSH approved).

  • Recommended (Powder Handling): P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator) if handling >10g outside a containment hood.

  • Fit Testing: Mandatory annually.[1] A respirator without a seal check is a false sense of security.

B. Dermal Protection (Gloves)

Rationale: Piperazinones can penetrate skin; HCl salts become corrosive with sweat.

  • Material: 100% Nitrile (Accelerator-free preferred to reduce contact dermatitis).

  • Thickness: Minimum 5 mil (0.12 mm) for outer glove.

  • Configuration: Double-gloving is mandatory for solid handling.

    • Inner Glove: Bright color (e.g., orange/blue) to act as a breach indicator.

    • Outer Glove: Standard laboratory nitrile, extended cuff over lab coat.

C. Eye & Face Protection

Rationale: Hygroscopic dusts seek moisture. The eye is the most vulnerable target.

  • Solids: Indirect Vent Chemical Goggles (Safety glasses allow dust entry from the top/sides).

  • Solutions: Safety glasses with side shields and brow guards are acceptable.

D. Body Protection[2][3][4]
  • Standard: Cotton Lab Coat (Buttoned to neck).

  • Enhanced (Weighing): Disposable Tyvek® sleeves or apron to prevent dust accumulation on the reusable lab coat cuffs.

Summary Table: PPE Configuration
Zone / ActivityRespiratoryHand ProtectionEye ProtectionBody
Solid Weighing N95 or P100Double Nitrile (Long Cuff)Chemical GogglesLab Coat + Tyvek Sleeves
Solution Transfer None (in Hood)Single Nitrile (5 mil)Safety GlassesLab Coat
Spill Cleanup P100 / Full FaceDouble Nitrile (8 mil)Goggles + Face ShieldTyvek Suit

Operational Protocol: The "Zero-Contact" Weighing Method

The highest risk of exposure occurs during the transfer of the solid from the stock container to the balance. Follow this self-validating protocol.

Step 1: Preparation
  • Verify Fume Hood/Enclosure airflow (Target: 100 fpm face velocity).

  • Place a damp paper towel (soaked in dilute sodium bicarbonate) on the work surface. This acts as a "dust trap" for micro-spills.

  • Don PPE in the order: Gown -> Mask -> Goggles -> Gloves.

Step 2: The Transfer
  • Do not insert a spatula directly into the stock bottle if possible.

  • Tap-Pour Method: Gently rotate the stock bottle to loosen the salt. Tap small amounts into a pre-tared weighing boat.

  • If a spatula is required, use a disposable anti-static scoop.

  • Immediate Closure: Cap the stock bottle before recording the weight.

Step 3: Decontamination (The "Doffing" Sequence)

Improper removal of PPE is a common contamination vector.

Doffing Step1 1. Wipe Outer Gloves (Wet Wipe) Step2 2. Remove Outer Gloves (Peel from cuff) Step1->Step2 Step3 3. Remove Goggles (Handle by strap) Step2->Step3 Step4 4. Remove Respirator (Do not touch front) Step3->Step4 Step5 5. Wash Hands (Soap + Water 20s) Step4->Step5

Figure 2: Sequential doffing procedure to prevent secondary exposure.

Emergency Response & Waste Logistics

Spill Response (Solid)
  • Do NOT dry sweep. This generates an aerosol plume.

  • Protocol:

    • Cover spill with a pad dampened with 5% Sodium Bicarbonate (neutralizes the HCl salt).

    • Scoop up the wet slurry into a hazardous waste bag.

    • Wipe surface 3x with water.

Waste Disposal[3][6][7][8]
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with strong oxidizers or aldehydes.

  • Labeling: Must clearly state "Piperazinone Derivative - Potential Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2006). Respiratory Protection Standard (29 CFR 1910.134).[1][2] United States Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[3][4][5][6][7] (Used for analog hazard bridging).

  • Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for Nitrile Gloves against Amines.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.